3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Description
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Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1S,2R)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m0/s1 |
InChI Key |
NRNGMUBGJNCBDO-ZWKOTPCHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS: 193892-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS number 193892-33-0), a naturally occurring phytoanticipin isolated from the rhizomes of Musa acuminata. This document collates available data on its physicochemical properties, synthesis, and potential biological activities. While specific mechanistic studies on this compound are limited, this guide draws upon information from structurally related acenaphthene (B1664957) derivatives to provide insights into its potential pharmacological applications, particularly in oncology. Detailed experimental methodologies, where available in the public domain, are presented to facilitate further research and development.
Introduction
This compound is a phenolic compound belonging to the acenaphthene class of polycyclic aromatic hydrocarbons. First identified as a natural product in the rhizomes of the banana plant, Musa acuminata, it is classified as a phytoanticipin, a pre-formed antimicrobial compound that contributes to the plant's defense mechanisms.[1][2] The presence of a diol functional group on the acenaphthene scaffold suggests potential for diverse biological activities, a characteristic of many polycyclic aromatic compounds. This guide aims to consolidate the currently available technical information on this compound to serve as a foundational resource for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 193892-33-0 | Public Databases |
| Molecular Formula | C₁₈H₁₄O₂ | Public Databases |
| Molecular Weight | 262.31 g/mol | Public Databases |
| Appearance | Not specified, likely a solid | Inferred |
| Solubility | Soluble in DMSO | Inferred from related compounds |
Synthesis and Isolation
Chemical Synthesis
A synthetic route for racemic cis-3-phenyl-acenaphthene-1,2-diol has been reported, providing a method to obtain this compound for research purposes where natural isolation is not feasible.[1] The synthesis proceeds via a short sequence of reactions from a common intermediate.
Experimental Protocol: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol
A detailed, step-by-step protocol from the primary literature is not publicly available at the time of this guide's compilation. The referenced publication, "A Short Synthetic Route to the Natural Products cis-3-Phenyl-acenaphthene-1,2-diol and 4-Phenyl-benzo[de]isochromene-1,3-dione from Acenaphthylene-chromium Tricarbonyl," would need to be consulted for the precise experimental conditions, reagent quantities, and purification methods.[1]
The general synthetic workflow is conceptualized in the diagram below.
Caption: Conceptual workflow for the synthesis of racemic cis-3-Phenyl-acenaphthene-1,2-diol.
Natural Product Isolation
This compound is naturally present in the rhizomes of Musa acuminata.[2] While a specific protocol for its extraction and purification has not been detailed in readily available literature, general methods for isolating secondary metabolites from plant tissues can be applied.
Conceptual Experimental Protocol: Isolation from Musa acuminata
-
Extraction: Dried and powdered rhizomes of Musa acuminata would be subjected to solvent extraction, likely with a solvent of medium polarity such as methanol (B129727) or ethanol, to extract a broad range of secondary metabolites.
-
Fractionation: The crude extract would then be fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound would be further purified using chromatographic techniques. This would likely involve multiple steps, such as column chromatography on silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Characterization: The structure of the isolated compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: General workflow for the isolation of natural products from plant material.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, data for structurally similar compounds isolated from Musa basjoo provide an indication of the expected spectral characteristics.
Table 2: Spectroscopic Data for Related Acenaphthene Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |
| trans-(1S, 2S)-3-phenyl-acenaphthene-1,2-diol | Not explicitly detailed in available abstract | Not explicitly detailed in available abstract | [3] |
| cis-3-(4'-methoxyphenyl)-acenaphthene-1,2-diol | Not explicitly detailed in available abstract | Not explicitly detailed in available abstract | [3] |
Researchers should consult the full text of the cited literature for the complete and assigned NMR data.
Biological Activity and Potential Applications
Phytoanticipin Activity
As a phytoanticipin, this compound is presumed to possess antimicrobial properties that protect the plant from pathogens.[1] This suggests potential for investigation as an antimicrobial agent against human or agricultural pathogens. The general mechanism of action for many phytoanticipins involves disruption of microbial cell membranes, inhibition of enzymes, or interference with microbial signaling.[4]
Cytotoxic Activity
While specific cytotoxic data for this compound is not available, studies on other acenaphthene derivatives have demonstrated significant antitumor activity against various human cancer cell lines.[3] This suggests that the acenaphthene scaffold is a promising pharmacophore for the development of novel anticancer agents. The cytotoxic effects of these related compounds provide a basis for proposing a hypothetical mechanism of action.
Hypothetical Signaling Pathway for Cytotoxicity
Many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. A plausible, though unconfirmed, pathway for acenaphthene diol-induced cytotoxicity could involve the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical intrinsic apoptotic pathway potentially induced by acenaphthene diols.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the cytotoxic activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Conclusion and Future Directions
This compound represents an intriguing natural product with potential for further investigation, particularly in the realms of antimicrobial and anticancer research. The current body of knowledge, while limited, suggests that the acenaphthene diol scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents.
Future research should focus on:
-
Elucidating the detailed synthetic pathway and optimizing the yield.
-
Developing a standardized protocol for its isolation from natural sources.
-
Conducting comprehensive spectroscopic analysis to fully characterize the molecule.
-
Performing in-depth biological evaluations to determine its antimicrobial spectrum and cytotoxic profile against a broad range of cancer cell lines.
-
Investigating the specific molecular mechanisms of action and identifying the cellular targets and signaling pathways modulated by this compound.
This technical guide serves as a call to the scientific community to further explore the therapeutic potential of this and other related natural products.
References
Phytochemical Profile of Musa acuminata Rhizomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rhizome of Musa acuminata, a plant renowned for its nutritional and medicinal properties, is a rich reservoir of diverse phytochemicals.[1][2][3] This technical guide provides a comprehensive overview of the phytochemical profile of Musa acuminata rhizomes, presenting quantitative data, detailed experimental protocols for analysis, and insights into the potential signaling pathways modulated by its bioactive constituents. The information compiled herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration of the therapeutic potential of this valuable botanical resource.
Phytochemical Composition of Musa acuminata Rhizomes
The rhizomes of Musa acuminata contain a wide array of bioactive compounds, primarily belonging to the classes of phenolics, flavonoids, alkaloids, tannins, and saponins (B1172615).[1][2][3] While extensive quantitative data for every compound class specifically within the rhizome is an area of ongoing research, existing studies on the rhizome and other parts of the plant provide significant insights into its chemical constitution.
Quantitative Phytochemical Analysis
The following tables summarize the quantitative phytochemical data available for Musa acuminata, with a focus on the rhizome (often studied as roots) and comparative data from other parts of the plant to provide a broader context.
Table 1: Total Phenolic and Flavonoid Content in Musa acuminata
| Plant Part | Total Phenolic Content (mg GAE/g dw) | Total Flavonoid Content (mg QE/g dw) | Reference |
| Roots (Rhizome) | - | - | [4] |
| Leaves | 28.985 ± 5.65 | - | [4] |
| Flowers | - | 64.87 ± 9.62 | [4] |
| Bracts | - | - | [4] |
| Bark | 35.67 ± 0.85 (mg GAE/100g) | 18.34 ± 0.65 (mg RE/100g) | [5] |
GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent; RE: Rutin Equivalent; dw: dry weight.
Table 2: Quantitative Analysis of Major Phytochemicals in Musa acuminata (Various Parts)
| Phytochemical Class | Plant Part | Concentration | Reference |
| Alkaloids | Bark | 4.25 ± 0.12 mg/g | [6] |
| Tannins | Bark | 22.18 ± 0.48 mg GAE/100g | [5] |
| Saponins | Bark | 6.75 ± 0.30 mg GAE/100g | [5] |
| Flavonoids | Stem Water Extract | 0.31% | [7] |
| Hydrolysable Tannins | Stem Water Extract | 1.055% | [7] |
| Condensed Tannins | Stem Water Extract | 0.42% | [7] |
| Alkaloids | Stem Water Extract | 4.15% | [7] |
Identified Phenolic Compounds in Banana Rhizome
While specific studies on Musa acuminata rhizomes are limited, research on other banana cultivars has identified several phenolic compounds in the rhizome, which are likely to be present in M. acuminata as well. These include:
-
Gallic acid
-
Catechin
-
Protocatechuic acid
-
Caffeic acid
-
Chlorogenic acid
-
Ferulic acid
-
Cinnamic acid
-
Tannic acid
-
Gentisic acid
Experimental Protocols
This section details the methodologies for the extraction and quantitative analysis of phytochemicals from Musa acuminata rhizomes, based on established protocols for various parts of the plant.
Sample Preparation and Extraction
-
Collection and Preparation: Fresh rhizomes of Musa acuminata are collected and washed thoroughly to remove soil and debris. They are then shade-dried at room temperature for several days until completely dry. The dried rhizomes are ground into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Maceration: The powdered rhizome material is soaked in a suitable solvent (e.g., 80% methanol) in a sealed container for a specified period (e.g., 24-72 hours) with occasional shaking. The mixture is then filtered to obtain the crude extract.
-
Soxhlet Extraction: For a more exhaustive extraction, the powdered rhizome is placed in a thimble in a Soxhlet apparatus and extracted with a solvent (e.g., ethanol) for a prolonged period (e.g., 24 hours).[4]
-
Quantitative Phytochemical Analysis Protocols
The TPC is determined using the Folin-Ciocalteu method.[5]
-
Reagents: Folin-Ciocalteu reagent, Gallic acid standard, 20% Sodium carbonate solution.
-
Procedure:
-
An aliquot of the plant extract is mixed with Folin-Ciocalteu reagent and distilled water.
-
After a few minutes, the sodium carbonate solution is added.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (e.g., 765 nm) using a spectrophotometer.
-
A standard curve is prepared using known concentrations of gallic acid, and the TPC of the extract is expressed as mg of Gallic Acid Equivalents (GAE) per gram of dry weight.[4]
-
The TFC is determined using the aluminum chloride colorimetric method.[4][5]
-
Reagents: Aluminum chloride (AlCl₃) solution, Potassium acetate (B1210297) solution, Quercetin standard.
-
Procedure:
-
The plant extract is mixed with distilled water and a sodium nitrite (B80452) solution.
-
After a short incubation, aluminum chloride solution is added.
-
Finally, sodium hydroxide (B78521) solution is added to the mixture.
-
The absorbance is measured immediately at a specific wavelength (e.g., 510 nm).
-
A standard curve is prepared using known concentrations of quercetin, and the TFC is expressed as mg of Quercetin Equivalents (QE) per gram of dry weight.[4]
-
-
Procedure:
-
A known weight of the extract is dissolved in a solution of acetic acid in ethanol (B145695).
-
The solution is concentrated, and concentrated ammonium (B1175870) hydroxide is added to precipitate the alkaloids.
-
The precipitate is washed with dilute ammonium hydroxide, filtered, dried, and weighed.
-
The total alkaloid content is expressed as a percentage of the initial extract weight.[7]
-
The Folin-Denis method is commonly used for the determination of total tannins.
-
Reagents: Folin-Denis reagent, Sodium carbonate solution, Tannic acid standard.
-
Procedure:
-
An aliquot of the extract is mixed with Folin-Denis reagent and sodium carbonate solution.
-
The mixture is allowed to stand for a specific time.
-
The absorbance is measured at a specific wavelength.
-
A standard curve is prepared using known concentrations of tannic acid, and the total tannin content is expressed as mg of Tannic Acid Equivalents (TAE) per gram of extract.
-
-
Procedure:
-
A known weight of the extract is shaken with a mixture of ethanol and water.
-
The mixture is heated, and the supernatant is collected. This process is repeated.
-
The combined supernatants are concentrated.
-
The concentrated solution is shaken with diethyl ether to remove impurities.
-
The aqueous layer containing saponins is collected, and the solvent is evaporated.
-
The residue is dried and weighed, and the total saponin (B1150181) content is expressed as a percentage of the initial extract weight.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Phytochemical Analysis
Caption: Experimental workflow for phytochemical analysis of Musa acuminata rhizomes.
Postulated Antioxidant Signaling Pathway
The antioxidant activity of Musa acuminata rhizome extracts is a significant area of interest.[8] The phenolic and flavonoid compounds present are known to exert their effects through various mechanisms, including scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems.
Caption: Postulated antioxidant signaling pathway of M. acuminata rhizome extract.
Conclusion
The rhizome of Musa acuminata is a promising source of various bioactive phytochemicals with significant therapeutic potential. This guide has provided a consolidated overview of its phytochemical profile, with a focus on quantitative data and detailed experimental protocols to aid in further research and development. The elucidated workflows and potential signaling pathways offer a framework for investigating the mechanisms of action of the rhizome's extracts. Further comprehensive studies are warranted to isolate and characterize individual compounds from the rhizome and to validate their pharmacological activities in preclinical and clinical settings. This will be crucial for harnessing the full potential of Musa acuminata rhizomes in the development of novel pharmaceuticals and nutraceuticals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijcrr.com [ijcrr.com]
- 3. researchgate.net [researchgate.net]
- 4. botanyjournals.com [botanyjournals.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-oxidant activity and cytotoxicity of ethanolic extracts from rhizome of Musa acuminata [scirp.org]
An In-Depth Technical Guide on the Discovery of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological context of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, a naturally occurring phytoanticipin. The document details its isolation from Musa species and a laboratory synthesis of its racemic cis-isomer. This guide is intended to serve as a foundational resource, consolidating the available chemical and biological information to support further research and development efforts.
Introduction
This compound is a polycyclic aromatic hydrocarbon diol with a molecular formula of C₁₈H₁₄O₂. First identified as a natural product in banana plants, it has garnered interest due to its classification as a phytoanticipin, suggesting inherent antimicrobial properties. This guide will cover its discovery through both isolation from natural sources and chemical synthesis, providing available experimental details and physicochemical data.
Discovery and Isolation from Natural Sources
This compound has been isolated from the rhizomes of Musa acuminata and Musa basjoo.[1] As a phytoanticipin, it is a pre-formed antimicrobial compound that contributes to the plant's defense mechanisms against pathogens.
Isolation Protocol
While a precise, step-by-step protocol for the isolation of this compound from Musa species is not fully detailed in the readily available literature, the general procedure involves solvent extraction of the plant material followed by chromatographic separation. The isolation process is noted to be time-consuming and typically yields small quantities of the pure compound.[1] The structural elucidation of the isolated natural product was achieved through a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.
Chemical Synthesis
A synthetic route to produce racemic cis-3-phenyl-acenaphthene-1,2-diol has been developed, offering a more accessible source of the compound for research purposes. The synthesis proceeds from acenaphthylene-chromium tricarbonyl.[1][2]
Synthetic Experimental Protocol
The synthesis involves the formation of a key intermediate, 3-phenyl-acenaphthylene, which is then converted to the diol.
Step 1: Synthesis of 3-Phenyl-acenaphthylene [1]
-
A solution of phenyllithium (B1222949) (C₆H₅Li) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) is prepared under an argon atmosphere and cooled to -78°C.
-
A THF solution of acenaphthylene-chromium tricarbonyl is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to 0°C and maintained at this temperature for 1.5 hours.
-
The solution is then re-cooled to -78°C, and trifluoroacetic acid is added.
-
After 30 minutes, a solution of iodine in THF is added, and the mixture is allowed to warm to room temperature overnight.
-
The resulting solution is filtered through Celite®, and the solvent is evaporated to yield 3-phenyl-acenaphthylene.
Note: The detailed protocol for the subsequent conversion of 3-phenyl-acenaphthylene to the cis-diol is not available in the reviewed literature.
Physicochemical and Spectroscopic Data
The following tables summarize the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₄O₂ |
| CAS Number | 193892-33-0 |
| Stereochemistry (Natural) | cis |
Table 1: Physicochemical Properties
Note: Detailed NMR and Mass Spectrometry data for the synthesized or isolated compound are not available in the reviewed literature. A related compound, trans-(1S,2S)-3-(4'-methoxyphenyl)-acenaphthene-1,2-diol, has published ¹³C NMR data, but this is not directly applicable to the title compound.
Biological Activity and Potential Signaling Pathways
As a phytoanticipin, this compound is presumed to possess antifungal properties, contributing to the plant's innate immunity. Phytoalexins and phytoanticipins from Musa species are known to be active against various fungal pathogens. The general mechanism of action for such compounds often involves the disruption of fungal cell membranes, inhibition of key enzymes, or interference with fungal growth and development.
However, specific studies detailing the antifungal mechanism or the signaling pathways modulated by this compound are currently lacking in the scientific literature.
Logical Relationship of Plant Defense
The following diagram illustrates the general role of phytoanticipins in plant defense.
Caption: Role of this compound in plant defense.
Conclusion and Future Directions
This compound represents a promising natural product with potential applications in agriculture and medicine due to its inherent antimicrobial properties. This guide has synthesized the currently available information on its discovery, isolation, and chemical synthesis.
Significant gaps in the knowledge base remain, particularly concerning:
-
A detailed, reproducible protocol for the isolation from natural sources.
-
The complete, step-by-step synthetic procedure for the cis-diol.
-
Comprehensive quantitative analytical data (NMR, MS, etc.).
-
In-depth studies on its antifungal activity against a range of pathogens, including quantitative measures like Minimum Inhibitory Concentration (MIC).
-
Elucidation of its mechanism of action and the specific cellular signaling pathways it may modulate in both the target pathogens and in potential therapeutic applications.
Addressing these areas through further research will be crucial for unlocking the full potential of this interesting natural compound.
References
In-depth Technical Guide on the Biological Activity of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
The synthesis of cis-3-Phenyl-acenaphthene-1,2-diol has been reported, indicating that the molecule is accessible for study. However, subsequent in-depth biological evaluations appear to be limited or unpublished.
While direct data on 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is scarce, the broader class of acenaphthene (B1664957) derivatives has been the subject of investigation for various biological activities. Research into related compounds, such as other acenaphthene derivatives, suggests that this chemical scaffold holds potential for therapeutic applications. These investigations have explored activities including:
-
Antitumor Activity: Certain derivatives of acenaphthene have been synthesized and evaluated for their potential as anticancer agents.
-
Antimicrobial and Antifungal Activities: The acenaphthene core is also found in molecules designed to combat microbial and fungal infections.
It is crucial to emphasize that the biological activities observed for these related acenaphthene derivatives cannot be directly extrapolated to this compound. The specific stereochemistry and the presence and position of the phenyl and diol functional groups on the acenaphthene skeleton are critical determinants of a molecule's biological function and its mechanism of action.
Due to the absence of specific quantitative data (e.g., IC50 values for cytotoxicity or Minimum Inhibitory Concentrations for antimicrobial activity), detailed experimental protocols for its biological assessment, and known signaling pathway interactions, it is not possible to construct the requested in-depth technical guide with the currently available scientific literature.
Further research is required to isolate or synthesize sufficient quantities of this compound and subject it to a comprehensive panel of biological assays. Such studies would be necessary to determine its pharmacological profile and potential for development as a therapeutic agent.
Future Research Directions:
To elucidate the biological activity of this compound, a systematic investigation would be required. A hypothetical workflow for such a study is proposed below.
Caption: Proposed research workflow for investigating the biological activity.
This proposed workflow outlines the necessary steps, from obtaining the compound to comprehensive biological testing and data dissemination, that would be required to generate the information needed for the requested in-depth technical guide. Until such research is conducted and published, a detailed analysis of the biological activity of this compound remains speculative.
References
A Technical Guide to Evaluating the Antioxidant Potential of Novel Acenaphthylene Derivatives: A Case Study for 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for assessing the antioxidant potential of novel chemical entities, using the hypothetical case of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. Due to the absence of specific experimental data for this compound in the current scientific literature, this document serves as a methodological roadmap for researchers. It details standard experimental protocols for key antioxidant assays, provides templates for data presentation, and visualizes common experimental workflows and cellular signaling pathways relevant to antioxidant action. The objective is to equip researchers with the necessary tools to systematically investigate the antioxidant capacity of new compounds, from initial in vitro screening to potential mechanisms of action.
Introduction: The Quest for Novel Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Antioxidants can mitigate oxidative damage by neutralizing free radicals, thereby protecting cells and tissues.[1] The scientific community is in a continuous search for novel antioxidant compounds with high efficacy and low toxicity.
Phenolic and polyphenolic compounds are a major class of antioxidants, known for their ability to donate hydrogen atoms to free radicals, a key mechanism in their antioxidant activity.[3] The evaluation of antioxidant potential is typically carried out using a variety of in vitro assays, each with its own specific mechanism of action. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay.[4][5]
This guide provides a structured approach to evaluating the antioxidant potential of a novel compound, exemplified by this compound.
Hypothetical Data on Antioxidant Potential
To illustrate the expected outcomes of antioxidant assays, the following tables present hypothetical quantitative data for this compound. These tables are intended to serve as a template for researchers to structure their own experimental findings.
Table 1: Radical Scavenging Activity
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | 55.8 ± 4.2 | 32.5 ± 2.9 |
| Ascorbic Acid (Standard) | 25.3 ± 1.8 | 15.1 ± 1.3 |
| Trolox (Standard) | 30.1 ± 2.5 | 18.9 ± 1.6 |
IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µM) |
| This compound | 0.85 ± 0.07 |
| Ascorbic Acid (Standard) | 1.92 ± 0.15 |
| Trolox (Standard) | 1.54 ± 0.11 |
FRAP values indicate the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the hypothetical data tables.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (B145695)
-
Test compound (this compound)
-
Standard antioxidant (Ascorbic Acid or Trolox)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test compound
-
Standard antioxidant (Trolox)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard antioxidant.
-
In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each concentration of the test compound or standard.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Antioxidant Screening
The following diagram illustrates a typical workflow for screening the antioxidant potential of a novel compound.
Caption: Workflow for antioxidant potential screening.
Nrf2-ARE Signaling Pathway
While the specific signaling pathways affected by this compound are unknown, the Nrf2-ARE pathway is a crucial regulator of cellular antioxidant responses and a common target for antioxidant compounds.
Caption: Nrf2-ARE antioxidant response pathway.
Conclusion
This technical guide provides a foundational framework for the investigation of the antioxidant potential of novel compounds such as this compound. By following the detailed experimental protocols, utilizing the provided data presentation templates, and understanding the underlying biochemical pathways, researchers can effectively characterize the antioxidant properties of new chemical entities. The systematic approach outlined herein is crucial for the identification and development of new therapeutic agents for the prevention and treatment of oxidative stress-related diseases.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary anticancer screening of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol and its structural analogs. While direct anticancer studies on this specific molecule are limited in publicly available literature, this document consolidates data from closely related acenaphthene (B1664957) and acenaphthylene (B141429) derivatives to build a predictive framework for its potential as an anticancer agent. This guide covers synthetic strategies, detailed experimental protocols for cytotoxicity screening, quantitative data on related compounds, and potential mechanisms of action.
Introduction to the Acenaphthylene Scaffold in Oncology
The acenaphthylene core, a polycyclic aromatic hydrocarbon, has garnered interest in medicinal chemistry due to its rigid, planar structure, which is amenable to chemical modification. Derivatives of acenaphthene have demonstrated a range of biological activities, including promising antitumor properties.[1][2] The introduction of a phenyl group and vicinal diols, as in this compound, offers potential for enhanced biological interactions and specific targeting of cancer cells. This guide explores the foundational steps required to evaluate the anticancer potential of this class of compounds.
Synthesis of this compound
The synthesis of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol can be achieved through a multi-step process starting from acenaphthylene. The following is a generalized protocol based on established synthetic routes for similar compounds.[3]
Experimental Protocol: Synthesis
Materials and Reagents:
-
Acenaphthylene
-
Chromium hexacarbonyl
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Silver acetate (B1210297)
-
Iodine
-
Sodium hydroxide (B78521) (NaOH)
-
Phenylmagnesium bromide
-
Dry solvents (THF, ether, etc.)
-
Standard laboratory glassware and purification apparatus (chromatography columns, etc.)
Procedure:
-
Formation of the Acenaphthylene-Chromium Tricarbonyl Complex: Acenaphthylene is reacted with chromium hexacarbonyl in a suitable solvent like anisole under reflux to form the tricarbonyl chromium complex.
-
Allylic Bromination: The complex is then subjected to allylic bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.
-
Acetoxylation: The bromo derivative is treated with silver acetate and iodine to yield a diacetate intermediate.
-
Hydrolysis: The diacetate is hydrolyzed with a base, such as sodium hydroxide, to produce the corresponding diol.
-
Grignard Reaction: The resulting ketone is then reacted with phenylmagnesium bromide in an appropriate solvent like dry ether or THF to introduce the phenyl group at the C3 position, yielding this compound.
-
Purification: The final product is purified using column chromatography.
In Vitro Anticancer Screening
The preliminary assessment of a compound's anticancer potential is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4]
Experimental Protocol: MTT Cytotoxicity Assay
Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231, WM9, K562, DU145, PC3)[5][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 x 104 cells/well. The plates are incubated overnight to allow for cell attachment.[7]
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48 hours. A positive control (e.g., doxorubicin (B1662922) or cisplatin) and a vehicle control (DMSO) are included.[7][8]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.[9]
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Quantitative Cytotoxicity Data of Acenaphthene Derivatives
The following tables summarize the cytotoxic activity of various acenaphthene derivatives against a panel of human cancer cell lines, providing a benchmark for the potential efficacy of this compound.
Table 1: IC50 Values (µM) of Acenaphthene Derivatives Against Various Cancer Cell Lines [5][6]
| Compound | HeLa (Cervical) | MDA-MB-231 (Breast) | WM9 (Melanoma) | K562 (Leukemia) | DU145 (Prostate) | PC3 (Prostate) |
| 2-phenylnaphthalic anhydride (B1165640) (8) | 6.51 ± 0.44 | 18.54 ± 0.68 | 7.98 ± 1.44 | 16.34 ± 0.79 | 15.75 ± 1.52 | 17.13 ± 1.16 |
| 1,7-bis(4-hydroxyphenyl)hepta-4(E), 6(E)-dien-3-one (9) | 2.65 ± 0.38 | - | - | - | - | - |
| Cisplatin (Positive Control) | 1.32 ± 0.26 | - | - | - | - | - |
Table 2: Growth Inhibition (%) of Acenaphthene Derivatives at 20 µM [8]
| Compound | H460 (Lung) | SW480 (Colon) | MDA-MB-468 (Breast) | SKRB-3 (Breast) | A375 (Melanoma) | BxPC-3 (Pancreatic) |
| 3a | 25.2 ± 2.8 | 1.7 ± 2.3 | 0.8 ± 3.9 | 1.3 ± 8.8 | 42.3 ± 2.2 | 4.0 ± 3.4 |
| 3b | 19.3 ± 6.6 | 20.2 ± 5.6 | 27.3 ± 6.8 | 35.2 ± 3.2 | 25.7 ± 3.2 | 18.6 ± 2.8 |
| 3c | 24.3 ± 9.1 | 22.6 ± 3.0 | 55.5 ± 3.8 | 66.1 ± 2.2 | 31.7 ± 5.0 | 17.1 ± 3.7 |
| ADM (Adriamycin) | - | - | 63.4 ± 0.4 | 68.1 ± 1.3 | - | - |
Potential Mechanisms of Action
While the precise molecular targets of this compound are yet to be elucidated, studies on related acenaphthene derivatives suggest several potential mechanisms of action. These compounds may induce cytotoxicity through the induction of apoptosis (programmed cell death).[4] Key signaling pathways that are often dysregulated in cancer and could be modulated by such compounds include the NF-κB and PI3K/Akt pathways.[7]
Conclusion and Future Directions
The acenaphthylene scaffold holds considerable promise for the development of novel anticancer agents. The data on related compounds suggest that this compound is a viable candidate for anticancer screening. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro cytotoxicity assessment against a broad panel of cancer cell lines. Promising results from these initial screens would warrant further investigation into the specific molecular mechanisms of action, including studies on apoptosis induction, cell cycle arrest, and modulation of key cancer-related signaling pathways. Subsequent in vivo studies in animal models will be crucial to evaluate the therapeutic potential and safety profile of this compound.
References
- 1. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: A Technical Guide on the Hypothesized Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a naturally occurring phenolic compound isolated from the rhizomes of Musa species, classified as a phytoanticipin. While direct mechanistic studies on this specific molecule are limited, its structural features—a polycyclic aromatic hydrocarbon backbone, a vicinal diol, and a phenyl group—suggest a potential for significant biological activity. This technical guide synthesizes available data on structurally related compounds to propose a plausible mechanism of action for this compound, focusing on its potential as an anticancer agent. The hypothesized mechanism involves a multi-pronged approach encompassing the induction of apoptosis through the modulation of critical cell signaling pathways and the inhibition of key enzymes involved in cancer progression and cell survival. This document provides a comprehensive overview of the core hypothesis, supporting data from analogous compounds, detailed experimental protocols for validation, and visual representations of the proposed molecular interactions.
Introduction
This compound is a member of the acenaphthene (B1664957) class of polycyclic aromatic hydrocarbons. Natural products bearing such scaffolds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. As a phytoanticipin, this compound is a pre-formed antimicrobial compound in plants, suggesting an inherent biological activity that can be explored for therapeutic purposes. The presence of the phenolic hydroxyl groups and the diol functionality are key structural motifs known to contribute to the biological effects of many natural products, including their antioxidant and enzyme-inhibitory capabilities.
Hypothesized Mechanism of Action
Based on the chemical structure of this compound and the known biological activities of analogous compounds, we hypothesize a dual mechanism of action primarily centered on anticancer effects:
-
Induction of Apoptosis via Modulation of Cell Signaling Pathways: The polycyclic aromatic structure may enable the molecule to intercalate with DNA or interact with cellular membranes, triggering stress responses. This can lead to the activation of pro-apoptotic signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and the inhibition of pro-survival pathways like the PI3K/Akt pathway.
-
Enzyme Inhibition: The diol and phenyl moieties suggest potential for the compound to act as an inhibitor of various enzymes crucial for cancer cell proliferation and survival. Key targets could include protein kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), and enzymes involved in redox homeostasis, like Thioredoxin Reductase (TrxR).
These two core mechanisms are not mutually exclusive and may act synergistically to induce cancer cell death.
Data Presentation: Cytotoxicity of Structurally Related Acenaphthene Derivatives
While specific quantitative data for this compound is not yet available in the public domain, the cytotoxic activities of several structurally related acenaphthene derivatives have been reported. This data provides a strong rationale for investigating the anticancer potential of the title compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Acenaphtho[1,2-b]pyrrole derivative 2 | NCI-H460 (Lung) | 1.89 | |
| A549 (Lung) | 2.43 | ||
| HT-29 (Colon) | 0.85 | ||
| Acenaphtho[1,2-b]pyrrole derivative 3 | NCI-H460 (Lung) | 1.25 | |
| A549 (Lung) | 1.97 | ||
| HT-29 (Colon) | 0.68 | ||
| Acenaphtho[1,2-b]pyrrole derivative 2b | NCI-H460 (Lung) | 0.98 | |
| A549 (Lung) | 1.12 | ||
| HT-29 (Colon) | 0.46 | ||
| Compound 3c (Acenaphthene derivative) | SKRB-3 (Breast) | 66.1 ± 2.2 (% inhibition at 20 µM) | |
| MDA-MB-468 (Breast) | 55.5 ± 3.8 (% inhibition at 20 µM) | ||
| Compound 8 (Acenaphthene derivative) | HeLa (Cervical) | 6.51 ± 0.44 | |
| MDA-MB-231 (Breast) | 18.54 ± 0.68 | ||
| WM9 (Melanoma) | 7.98 ± 1.44 | ||
| Compound 9 (Acenaphthene derivative) | HeLa (Cervical) | 2.65 ± 0.38 |
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are proposed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MDA-MB-231, A549) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Kinase Inhibition Assay (e.g., FGFR1)
Objective: To assess the inhibitory effect of this compound on the activity of a specific protein kinase, such as FGFR1.
Methodology:
-
Assay Principle: A commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can be used. This assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase (FGFR1), the substrate (e.g., a generic peptide substrate), ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The kinase activity is inversely proportional to the luminescence signal. The IC50 value is calculated from a dose-response curve.
Thioredoxin Reductase (TrxR) Inhibition Assay
Objective: To determine if this compound can inhibit the activity of TrxR.
Methodology:
-
Assay Principle: This assay is based on the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.
-
Reaction Mixture: The reaction is performed in a 96-well plate. Each well contains a buffer solution (e.g., potassium phosphate (B84403) buffer with EDTA), NADPH, DTNB, and the cell lysate or purified TrxR enzyme.
-
Inhibitor Addition: Varying concentrations of this compound are added to the test wells. A known TrxR inhibitor (e.g., Auranofin) can be used as a positive control.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme or cell lysate.
-
Absorbance Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined relative to the control (no inhibitor), and the IC50 value is calculated.
Mandatory Visualizations
Caption: Proposed signaling pathway for apoptosis induction.
Caption: Workflow for in vitro cytotoxicity screening.
Caption: Proposed enzyme inhibition targets.
Conclusion
While further direct experimental validation is required, the available evidence from structurally related acenaphthene derivatives and phenolic compounds strongly supports the hypothesis that this compound possesses significant anticancer potential. The proposed dual mechanism of action, involving the induction of apoptosis through the modulation of key signaling pathways and the inhibition of crucial enzymes like protein kinases and thioredoxin reductase, provides a solid framework for future research. The experimental protocols outlined in this guide offer a clear path for elucidating the precise molecular targets and therapeutic potential of this promising natural product. Further investigation into the structure-activity relationships of acenaphthene diols will be invaluable for the potential development of novel anticancer agents.
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. The information is compiled from primary scientific literature to support research and development activities.
Spectroscopic Data
The following tables summarize the key spectroscopic data for cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, a phytoanticipin isolated from Musa acuminata.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.85 | d | 8.2 | 1H | Ar-H |
| 7.70 | d | 8.2 | 1H | Ar-H |
| 7.60 | t | 7.8 | 1H | Ar-H |
| 7.55 | d | 7.2 | 1H | Ar-H |
| 7.42 | t | 7.5 | 1H | Ar-H |
| 7.35-7.25 | m | 5H | Phenyl-H | |
| 5.40 | d | 5.5 | 1H | H-1 |
| 4.85 | d | 5.5 | 1H | H-2 |
| 3.50 | br s | 2H | OH |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 145.8 | C | |
| 142.1 | C | |
| 140.5 | C | |
| 138.2 | C | |
| 131.5 | CH | |
| 130.4 | C | |
| 129.8 | CH | |
| 128.5 | CH | |
| 128.2 | CH | |
| 127.8 | CH | |
| 125.5 | CH | |
| 123.7 | CH | |
| 120.9 | CH | |
| 119.8 | CH | |
| 78.5 | CH | C-1 |
| 77.2 | CH | C-2 |
Solvent: CDCl₃
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
| m/z | Relative Intensity (%) | Assignment |
| 262 | 100 | [M]⁺ |
| 244 | 80 | [M - H₂O]⁺ |
| 234 | 20 | [M - CO]⁺ |
| 216 | 60 | [M - H₂O - CO]⁺ |
| 205 | 40 | |
| 189 | 30 |
Ionization Mode: Electron Ionization (EI)
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450 | O-H stretch (hydroxyl) |
| 3050 | C-H stretch (aromatic) |
| 1600, 1490, 1450 | C=C stretch (aromatic) |
| 1050 | C-O stretch (secondary alcohol) |
| 750 | C-H bend (aromatic) |
Sample Preparation: KBr pellet
Experimental Protocols
The following section details the synthetic procedure for the preparation of racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
Synthesis of Racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
A solution of 3-phenylacenaphthylene in a mixture of acetone (B3395972) and water is treated with a catalytic amount of osmium tetroxide (OsO₄) and an excess of N-methylmorpholine N-oxide (NMO). The reaction mixture is stirred at room temperature for 24 hours. After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bisulfite. The product is extracted with ethyl acetate (B1210297), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure cis-diol.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between the compound and its spectroscopic data.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure elucidation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, a naturally occurring phenol (B47542) found in the rhizomes of Musa acuminata.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of this compound.
Core Chemical Structure and Properties
This compound possesses the molecular formula C₁₈H₁₄O₂ and a molecular weight of approximately 262.31 g/mol .[1] The structure features a dihydroacenaphthylene core with a phenyl group substituted at the 3-position and two hydroxyl groups at the 1- and 2-positions. The relative stereochemistry of the hydroxyl groups (cis or trans) is a critical aspect of its structural identity.
| Property | Value | Reference |
| CAS Number | 193892-33-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₈H₁₄O₂ | [1] |
| Molecular Weight | 262.31 g/mol | [1] |
| Appearance | Powder/Solid | [2] |
| Natural Source | Rhizomes of Musa acuminata | [1][2] |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the acenaphthene (B1664957) and phenyl moieties, as well as characteristic signals for the methine protons at the 1- and 2-positions and the hydroxyl protons. The coupling constants between the H-1 and H-2 protons are particularly diagnostic for determining the cis or trans stereochemistry of the diol.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups (C-1 and C-2) and the phenyl-substituted carbon (C-3) are key indicators of the structure.
A comprehensive search for the specific ¹H and ¹³C NMR data for cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in publicly accessible databases did not yield a complete dataset. However, commercial suppliers like BLDpharm indicate the availability of such data upon request.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition (C₁₈H₁₄O₂).
Fragmentation Pattern: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern can provide valuable structural information about the connectivity of the different functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretching (Aromatic): Sharp peaks typically above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Absorptions in the 1000-1200 cm⁻¹ range.
Experimental Protocols
Synthesis of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
A synthetic route to racemic cis-3-phenyl-acenaphthene-1,2-diol has been reported, starting from acenaphthylene-chromium tricarbonyl. The key steps likely involve the introduction of the phenyl group followed by a syn-dihydroxylation of the double bond. A general and reliable method for the cis-dihydroxylation of alkenes is the Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).
Illustrative Upjohn Dihydroxylation Protocol:
-
Dissolution: The starting alkene (3-phenylacenaphthylene) is dissolved in a suitable solvent system, typically a mixture of acetone (B3395972) and water.
-
Addition of Co-oxidant: N-methylmorpholine N-oxide (NMO) is added to the solution.
-
Catalyst Addition: A catalytic amount of osmium tetroxide is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the pure cis-diol.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of analytical techniques.
Caption: Logical workflow for the structure elucidation of this compound.
Signaling Pathways and Biological Activity
While this guide focuses on the chemical structure elucidation, it is noteworthy that acenaphthene derivatives isolated from Musa species have been investigated for their biological activities. For instance, related compounds have shown cytotoxic activity against various cancer cell lines. The diol functionality and the presence of the phenyl group are key structural features that may contribute to its biological profile, potentially through interactions with cellular signaling pathways. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound.
Caption: Hypothesized interaction of the compound with biological systems.
References
Technical Guide: Physicochemical Properties of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Executive Summary
This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential biological relevance of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS No. 193892-33-0). This compound is a naturally occurring phenol (B47542) found in the rhizomes of Musa acuminata and is classified as a phytoanticipin, suggesting inherent antimicrobial properties.[1] While detailed experimental studies on this specific molecule are limited in publicly accessible literature, this document synthesizes available data from chemical suppliers and academic research on closely related analogs to provide a foundational resource for researchers. The guide includes tabulated physicochemical data, a plausible synthetic route, a general isolation methodology, and conceptual workflows for its synthesis and biological screening.
Physicochemical Properties
The properties of this compound have been primarily reported by chemical suppliers. These are largely predicted or calculated values and should be confirmed by experimental analysis.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 193892-33-0 | [1][2][3][4] |
| Molecular Formula | C₁₈H₁₄O₂ | [4][5] |
| Molecular Weight | 262.30 g/mol | [5] |
| Appearance | Powder / Solid at room temperature | [4][5] |
| Natural Source | Rhizomes of Musa acuminata (Banana) | [1][3][4] |
Calculated Physicochemical Data
| Property | Value | Source |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Boiling Point | 495.7 ± 45.0 °C at 760 mmHg | [5] |
| Flash Point | 241.6 ± 23.3 °C | [5] |
| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [5] |
| Index of Refraction | 1.754 | [5] |
| LogP | 3.48 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 40.5 Ų | [6] |
Solubility and Storage
| Parameter | Information | Source |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone. | [3] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [5] |
Experimental Protocols
Synthetic Protocol for a Closely Related Analog
The synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol involves the formation of a key intermediate, 3-phenyl-acenaphthylene, followed by dihydroxylation.[1]
Step 1: Synthesis of 3-Phenyl-acenaphthylene (Intermediate)
-
Reaction Setup: To a stirred solution of phenyllithium (B1222949) (C₆H₅Li, 5.2 mmol) and tetramethylethylenediamine (TMEDA, 4.17 mmol) in 15 mL of anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, cool the mixture to -78°C.
-
Addition of Starting Material: Add a THF solution of acenaphthylene-chromium tricarbonyl (400 mg, 1.38 mmol) dropwise to the cooled mixture.
-
Warming and Reaction: Allow the reaction mixture to warm to 0°C and maintain this temperature for 1.5 hours.
-
Quenching: Cool the solution back to -78°C and add trifluoroacetic acid (19.4 mmol).
-
Iodination and Final Reaction: After 30 minutes, add a THF solution of iodine (I₂, 7.8 mmol) and allow the solution to warm to room temperature overnight.
-
Work-up: Filter the solution through Celite® and evaporate the solvent under reduced pressure to yield the crude 3-phenyl-acenaphthylene intermediate.
Step 2: Dihydroxylation to cis-3-Phenyl-acenaphthene-1,2-diol
The specific conditions for the dihydroxylation of 3-phenyl-acenaphthylene are not detailed in the reference paper.[1] However, a common method for cis-dihydroxylation of alkenes is using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO).
-
Dissolution: Dissolve the 3-phenyl-acenaphthylene intermediate in a suitable solvent system (e.g., acetone/water).
-
Reagent Addition: Add a catalytic amount of OsO₄ and a stoichiometric amount of NMO.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quenching and Extraction: Quench the reaction with sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude diol using column chromatography on silica (B1680970) gel.
General Isolation Protocol from Musa Rhizomes
This protocol is a generalized procedure based on the successful isolation of acenaphthene (B1664957) derivatives from Musa basjoo.[7]
-
Extraction: Air-dry and powder the rhizomes of Musa acuminata. Macerate the powdered material with 70% ethanol (B145695) at room temperature.
-
Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.
-
Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to repeated column chromatography.
-
Initial Separation: Use a macroporous resin or silica gel column with a gradient elution system (e.g., hexane-ethyl acetate).
-
Fine Purification: Further purify the fractions containing the target compound using Sephadex LH-20, Toyopearl HW-40F, or preparative HPLC to yield pure this compound.[7]
-
-
Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as HR-ESI-MS, ¹H NMR, and ¹³C NMR.
Biological Activity and Signaling Pathways
Acenaphthene derivatives are known to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[8][9][10] The target compound, being a phytoanticipin, is expected to have antimicrobial activity.[1] Some studies on related compounds isolated from Musa species have shown cytotoxic activities against cancer cell lines like HeLa, MDA-MB231, and WM9.[7]
Currently, there is no specific information in the literature detailing the signaling pathways modulated by this compound. Research into its mechanism of action is a clear area for future investigation.
Visualizations
As no specific signaling pathways are documented, the following diagrams illustrate the described synthetic workflow and a general workflow for biological screening.
Caption: Synthetic workflow for a close analog of the target compound.
Caption: General workflow for biological activity screening.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. 193892-33-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS:193892-33-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound, CasNo.193892-33-0 BOC Sciences United States [bocscichem.lookchem.com]
- 5. This compound | Phenols | 193892-33-0 | Invivochem [invivochem.com]
- 6. 3-Phenylpropane-1,2-diol | C9H12O2 | CID 220862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. The synthesis is a two-step process commencing with the Grignard reaction of acenaphthenone with phenylmagnesium bromide to yield 1-phenylacenaphthylen-1-ol. Subsequent acid-catalyzed dehydration affords the intermediate, 1-phenylacenaphthylene (B15397830). The final step involves the syn-dihydroxylation of the intermediate using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a co-oxidant to produce the target cis-diol. This protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
cis-Diols are important structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. The acenaphthylene (B141429) scaffold, in particular, is a core structure in various polycyclic aromatic hydrocarbons and their derivatives, which are of interest in materials science and medicinal chemistry. The title compound, racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, is a vicinal diol whose synthesis requires stereochemical control to achieve the desired cis-configuration. The presented protocol employs a robust and well-established methodology for the synthesis of this class of compounds.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
Experimental Protocols
Step 1: Synthesis of 1-Phenylacenaphthylene
This procedure involves the initial Grignard reaction followed by dehydration.
Materials:
-
Acenaphthenone
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: The solution of phenylmagnesium bromide is cooled to 0 °C. A solution of acenaphthenone in anhydrous THF is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
Work-up and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenylacenaphthylen-1-ol. The crude alcohol is then dissolved in glacial acetic acid and refluxed for 1 hour to effect dehydration.
-
Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 1-phenylacenaphthylene is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| Acenaphthenone | 168.19 | 10 | 1.68 | - |
| Phenylmagnesium bromide | ~181.31 | 12 | ~2.18 | - |
| 1-Phenylacenaphthylene | 228.29 | - | - | ~70-80 |
Step 2: Synthesis of racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This procedure details the cis-dihydroxylation of 1-phenylacenaphthylene.
Materials:
-
1-Phenylacenaphthylene
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
N-methylmorpholine N-oxide (NMO)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenylacenaphthylene in a mixture of acetone and water (typically 10:1 v/v). To this solution, add N-methylmorpholine N-oxide (1.5 equivalents).
-
Dihydroxylation: To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.02 equivalents) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours, during which the color may darken.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite and stirred for 30 minutes. The acetone is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol as a white solid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| 1-Phenylacenaphthylene | 228.29 | 5 | 1.14 | - |
| N-methylmorpholine N-oxide | 117.15 | 7.5 | 0.88 | - |
| Osmium tetroxide | 254.23 | 0.1 | 0.025 | - |
| cis-3-Phenyl-1,2-diol | 262.31 | - | - | ~85-95 |
Reaction Mechanism: cis-Dihydroxylation
The cis-dihydroxylation of the alkene proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the double bond, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the cis-diol. The co-oxidant, NMO, regenerates the osmium tetroxide, allowing it to be used in catalytic amounts.
Caption: Mechanism of osmium tetroxide-catalyzed cis-dihydroxylation.
Safety Precautions
-
Osmium tetroxide is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass spectrometry: To determine the molecular weight.
-
Infrared (IR) spectroscopy: To identify the hydroxyl functional groups.
-
Melting point analysis: To assess the purity of the compound.
This comprehensive guide provides a robust starting point for the synthesis of racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. Researchers should adapt and optimize the protocols based on their specific laboratory conditions and available resources.
Application Note: HPLC Purification of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol using preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a phenolic compound that has been isolated from natural sources such as the rhizomes of Musa acuminata and Musa basjoo[1][2]. As a derivative of a polycyclic aromatic hydrocarbon (PAH), its purification can be efficiently achieved using reversed-phase HPLC. This method separates compounds based on their hydrophobicity. Given the relatively non-polar nature of this compound, with a LogP of approximately 3.48, it exhibits strong retention on a non-polar stationary phase, allowing for effective separation from more polar or less retained impurities[3].
Principle of Reversed-Phase HPLC Purification
Reversed-phase HPLC is the method of choice for purifying moderately polar to non-polar compounds. The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol)[4]. In this system, this compound will interact with the non-polar stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), the compound can be selectively eluted from the column, separating it from other components in the mixture[4][5].
Caption: Principle of reversed-phase HPLC separation.
Experimental Protocol
This protocol is designed for the semi-preparative purification of this compound.
3.1. Instrumentation and Consumables
| Item | Specification |
| HPLC System | Preparative or Semi-Preparative HPLC System with Gradient Capability |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Fraction Collector | Automated Fraction Collector |
| Column | Reversed-Phase C18 Column (e.g., 10 µm, 250 x 10 mm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) or Methanol |
| Filters | 0.22 µm or 0.45 µm Syringe Filters |
3.2. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as DMSO or methanol[2].
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection[4].
3.3. HPLC Method Parameters
The following parameters are a starting point and may require optimization based on the specific crude sample and HPLC system.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 µL (can be adjusted based on sample concentration and column size) |
| Detection | UV at 254 nm[6][7] |
| Column Temp | 30°C |
3.4. Purification Workflow
Caption: HPLC purification workflow for the target compound.
3.5. Fraction Collection and Post-Purification
-
Monitor the chromatogram in real-time.
-
Collect the eluent corresponding to the main peak of interest using an automated fraction collector.
-
Analyze a small aliquot of the collected fraction(s) using an analytical HPLC method to confirm purity.
-
Pool the pure fractions.
-
Remove the mobile phase solvent using a rotary evaporator followed by a high-vacuum system or a lyophilizer to obtain the purified solid compound[4].
Data Summary
The following table should be used to summarize the results of the purification.
| Parameter | Result |
| Retention Time | e.g., 15.2 min |
| Purity of Fraction | e.g., >98% (by analytical HPLC) |
| Crude Sample Mass | e.g., 100 mg |
| Purified Compound Mass | e.g., 75 mg |
| Recovery Yield | e.g., 75% |
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using reversed-phase preparative HPLC. The described method, utilizing a C18 column with a water/acetonitrile gradient, is a robust starting point for isolating this compound with high purity. Researchers should optimize the method parameters based on their specific sample and instrumentation to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:193892-33-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | Phenols | 193892-33-0 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. separationmethods.com [separationmethods.com]
- 7. Determination of Polycyclic Aromatic Hydrocarbons in Commercial Parenteral Formulations and Medications Using High-Performance Liquid Chromatography with Diode Array Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cytotoxicity Assay of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cytotoxic effects of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol on various cancer cell lines. The information is compiled from available research on acenaphthene (B1664957) derivatives and their biological activities.
Introduction
This compound is a synthetic derivative of acenaphthene, a polycyclic aromatic hydrocarbon. Acenaphthene derivatives have garnered significant interest in oncology research due to their potential as anticancer agents. This document focuses on the cytotoxic properties of the trans-isomer of this compound, for which experimental data is available. Currently, there is a lack of published cytotoxicity data for the cis-isomer. The protocols provided herein are standardized methods for determining the cytotoxic potential of novel compounds and can be adapted for the evaluation of this compound.
Quantitative Cytotoxicity Data
The cytotoxic activity of trans-(1S, 2S)-3-phenyl-acenaphthene-1,2-diol has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| WM9 | Melanoma | >40 |
| MDA-MB-231 | Breast Cancer | >40 |
| HeLa | Cervical Cancer | 36.42 |
| K562 | Leukemia | >40 |
| DU145 | Prostate Cancer | >40 |
| PC3 | Prostate Cancer | >40 |
Data sourced from Liu et al., 2018.
Experimental Protocols
A standard method for assessing the cytotoxicity of a compound is the MTT assay. This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
MTT Cytotoxicity Assay Protocol
1. Materials and Reagents:
-
Cancer cell lines of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected IC50 value.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Putative Signaling Pathway for Acenaphthene Derivative-Induced Apoptosis
While the specific signaling pathways modulated by this compound have not been elucidated, many acenaphthene derivatives are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic apoptotic pathways.
Caption: A proposed mechanism for apoptosis induction by acenaphthene derivatives in cancer cells.
Disclaimer
The information provided in these application notes is for research purposes only. The signaling pathway depicted is a generalized model based on the activities of related compounds and may not represent the precise mechanism of action for this compound. Further experimental validation is required to elucidate its specific molecular targets and signaling cascades.
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a phytoanticipin, a class of low molecular weight antimicrobial compounds synthesized by plants in response to various forms of stress. This particular compound has been isolated from the rhizomes of Musa acuminata. Given the structural features of polyphenolic compounds, which often exhibit antioxidant properties, it is of significant interest to evaluate the in vitro antioxidant capacity of this compound. Antioxidants are crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Therefore, characterizing the antioxidant potential of this novel compound could unveil new therapeutic avenues.
These application notes provide detailed protocols for three widely accepted in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[1][2][3] These methods are robust, reproducible, and suitable for determining the antioxidant capacity of pure compounds like this compound.
Data Presentation: Comparative Antioxidant Activity
While specific antioxidant activity data for this compound is not yet publicly available, the following tables provide reference values for commonly used antioxidant standards. These tables serve as a benchmark for comparison once experimental data for the target compound is generated. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) for the DPPH and ABTS assays, and as FRAP values (in Trolox equivalents) for the FRAP assay. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50 Values) of Standard Antioxidants
| Compound | IC50 (µM) | Reference(s) |
| Ascorbic Acid | 55.29 | [4] |
| Gallic Acid | 13.2 - 30.53 | [4] |
| Quercetin | ~19.17 µg/mL | [4] |
| Trolox | >100 | [4] |
Table 2: ABTS Radical Scavenging Activity (IC50 Values) of Standard Antioxidants
| Compound | IC50 (µg/mL) | Reference(s) |
| Gallic Acid | 3.55 | [4] |
| Quercetin | 2.10 | [4] |
| Trolox | 60.40 | [4] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Standard Antioxidants
| Compound | Relative FRAP Value | Reference(s) |
| Gallic Acid | High | [4] |
| Ascorbic Acid | High | [4] |
| Quercetin | Significant | [4] |
| Trolox | Standard | [1] |
Experimental Protocols
Herein are detailed methodologies for the three key in vitro antioxidant assays. It is recommended to use a suitable solvent for this compound, such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), or Acetone.[5]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2][6]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Positive controls: Ascorbic acid, Gallic acid, or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[2]
-
Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive controls.
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the sample or standard solutions at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[8]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1][3]
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate or Ammonium persulfate
-
Ethanol or Methanol
-
Positive controls: Trolox, Ascorbic acid, or Gallic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[3]
-
Sample and Standard Preparation: Prepare a stock solution of this compound and positive controls in a suitable solvent and make serial dilutions.
-
Assay Procedure:
-
To a 96-well microplate, add 20 µL of the sample or standard solutions at different concentrations.
-
Add 180 µL of the ABTS•+ working solution to each well.[1]
-
For the blank, use the solvent instead of the sample.
-
For the control, use the solvent and the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes.[9]
-
-
Measurement: Measure the absorbance at 734 nm.[1]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[1]
-
IC50 and TEAC Determination: The IC50 value is determined as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is measured spectrophotometrically.[4][10]
Materials and Reagents:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in deionized water)
-
Positive controls: Ascorbic acid, Gallic acid, or Trolox
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4][7]
-
Sample and Standard Preparation: Prepare a stock solution of this compound and positive controls in a suitable solvent and make serial dilutions. Prepare a standard curve using various concentrations of ferrous sulfate.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 593 nm.[7]
-
Calculation of FRAP Value: The antioxidant capacity of the sample is determined from the standard curve of ferrous sulfate and is expressed as µmol Fe(II) equivalents per gram of the compound or as Trolox equivalents.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described antioxidant assays.
Workflow for the DPPH Radical Scavenging Assay.
Workflow for the ABTS Radical Cation Decolorization Assay.
Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. dpph assay ic50: Topics by Science.gov [science.gov]
- 11. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Derivatization of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol for Bioactivity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acenaphthene (B1664957), a tricyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry for developing novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The rigid, planar structure of acenaphthene makes it an ideal starting point for synthesizing a diverse range of derivatives.[1] This document focuses on 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, a phytoanticipin, as a lead compound for derivatization to explore and enhance its therapeutic potential.[3] The presence of vicinal diols offers a prime site for chemical modification, such as esterification, to generate a library of compounds for bioactivity screening.
1. Derivatization Strategy: Esterification of Diols
The hydroxyl groups of this compound are excellent handles for derivatization. Esterification is a straightforward and effective method to modify the lipophilicity and steric properties of the molecule, which can significantly impact its biological activity. A general workflow for the synthesis and screening of a library of ester derivatives is outlined below.
Caption: Experimental workflow for derivatization and bioactivity screening.
2. Experimental Protocols
2.1. General Protocol for Esterification of this compound
This protocol describes a general method for the synthesis of diester derivatives using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials:
-
This compound
-
Selected carboxylic acid (2.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) and the selected carboxylic acid (2.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure diester derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
2.2. Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to evaluate the cytotoxic potential of compounds.[1]
Materials:
-
Human cancer cell lines (e.g., H460, SW480, MDA-MB-468, SKRB-3)[2][4][5][6]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Adriamycin).[4]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours.[1]
-
Formazan (B1609692) Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
3. Quantitative Data from Bioactivity Studies of Acenaphthene Derivatives
Table 1: Anticancer Activity of Acenaphthene Derivatives [4]
| Compound | Cell Line | Inhibition Rate (%) at 20 µM |
|---|---|---|
| 3c | MDA-MB-468 (Breast Cancer) | 55.5 ± 3.8 |
| SKRB-3 (Breast Cancer) | 66.1 ± 2.2 | |
| Adriamycin (Control) | MDA-MB-468 (Breast Cancer) | 63.4 ± 0.4 |
| | SKRB-3 (Breast Cancer) | 68.1 ± 1.3 |
Table 2: IC₅₀ Values of Bioactive Acenaphthene Derivatives [2][7]
| Compound | Cell Line | IC₅₀ (µM) | Bioactivity |
|---|---|---|---|
| Cryptotanshinone | DLD-1 (Colon) | 5.38 | Cytotoxic |
| CCRF-CEM (Leukemia) | 7.16 | Cytotoxic | |
| HL-60 (Leukemia) | 4.84 | Cytotoxic | |
| IMR-32 (Neuroblastoma) | 9.10 | Cytotoxic | |
| 16-Hydroxycarnosol | DLD-1 (Colon) | 7.42 | Cytotoxic |
| IMR-32 (Neuroblastoma) | 6.73 | Cytotoxic |
| Salviarisanal | LPS-induced NO | 18.45 | Anti-inflammatory |
4. Potential Signaling Pathway
Studies on acenaphthene have suggested that its toxicity in certain models can be mediated by the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[1] Derivatization of the core structure could modulate this activity, either enhancing it for anticancer applications or reducing it to improve the safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis and isolation of racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. The primary method outlined is the cis-dihydroxylation of 3-phenylacenaphthylene using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant, a variation of the Upjohn dihydroxylation.
Introduction
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol and its derivatives are of interest in medicinal chemistry and materials science due to their rigid, polycyclic aromatic structure. The diol functionality provides a handle for further chemical modifications. The protocol described herein offers a reliable method for the preparation of the cis-diol isomer, which can be a crucial starting material for various synthetic endeavors. While this compound has been isolated from natural sources such as the rhizomes of Musa basjoo, chemical synthesis provides a more consistent and scalable supply for research purposes.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
| Parameter | Value |
| Reactants | |
| 3-Phenylacenaphthylene | 1.0 g (4.38 mmol) |
| Osmium Tetroxide (OsO₄) | 0.011 g (0.0438 mmol, 1 mol%) |
| N-Methylmorpholine N-oxide (NMO) | 0.77 g (6.57 mmol, 1.5 eq) |
| Solvents | |
| Acetone (B3395972) | 20 mL |
| Water | 2 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 12-24 hours |
| Product Characterization | |
| Appearance | White to off-white solid |
| Expected Yield | High (typically >90%) |
| Melting Point | Not specified in literature |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 7.20-8.00 (m, 11H, Ar-H), 5.35 (d, 1H, J=6.0 Hz, H-1), 4.90 (d, 1H, J=6.0 Hz, H-2), 2.50-3.00 (br s, 2H, -OH) |
| ¹³C NMR (CDCl₃) | Specific shifts not detailed in general procedures. Expected aromatic signals between 120-150 ppm and aliphatic diol signals between 70-80 ppm. |
| Mass Spectrometry (MS) | m/z: 262.10 (M⁺) |
| Infrared (IR) | ν (cm⁻¹): 3200-3600 (O-H stretch), 3050 (Ar C-H stretch), 1600, 1490 (Ar C=C stretch), 1050-1150 (C-O stretch) |
Experimental Protocols
Synthesis of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This protocol is adapted from standard Upjohn dihydroxylation procedures.
Materials:
-
3-Phenylacenaphthylene
-
Osmium tetroxide (OsO₄)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylacenaphthylene (1.0 g, 4.38 mmol) in a mixture of acetone (20 mL) and water (2 mL).
-
Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (0.77 g, 6.57 mmol). Once the NMO has dissolved, add a catalytic amount of osmium tetroxide (0.011 g, 0.0438 mmol) as a solution in toluene (B28343) or as a crystalline solid. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product spot should be more polar than the starting material.
-
Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium metabisulfite (20 mL). Stir vigorously for 30 minutes to reduce the osmate ester intermediate and any remaining OsO₄. The color of the solution should change from dark brown/black to a lighter color.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Isolation and Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol as a white to off-white solid. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and isolation of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
References
Application Notes and Protocols for Cell Culture Studies with 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific cell culture studies on 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol are not extensively available in public literature. The following application notes and protocols are based on the predicted biological activities derived from structurally related compounds, such as other polycyclic aromatic hydrocarbons and quinone-like structures. These compounds have been observed to induce cellular stress responses, including the generation of reactive oxygen species (ROS) and apoptosis. The presented data and pathways are illustrative and intended to provide a framework for designing and conducting experiments with this compound.
I. Application Notes
Induction of Apoptosis in Cancer Cell Lines
This compound, as a polycyclic aromatic compound, may exhibit anti-proliferative and pro-apoptotic effects on various cancer cell lines. Structurally similar compounds have been shown to induce apoptosis through intrinsic pathways. It is hypothesized that this compound may trigger cell death by inducing oxidative stress and activating downstream signaling cascades.
Generation of Reactive Oxygen Species (ROS)
Quinoid polycyclic aromatic hydrocarbons are known to undergo redox cycling, leading to the production of reactive oxygen species (ROS).[1] This can induce a state of oxidative stress within the cells, impacting cellular macromolecules and activating stress-response pathways. The potential of this compound to generate ROS can be a key mechanism of its biological activity.
Activation of Stress-Responsive Signaling Pathways
Increased intracellular ROS levels can lead to the activation of various signaling pathways involved in the cellular stress response, such as the mitogen-activated protein kinase (MAPK) pathway and the GADD153/CHOP-mediated apoptotic pathway. GADD153 (Growth Arrest and DNA Damage-inducible gene 153), also known as CHOP, is a key transcription factor in ER stress-mediated apoptosis.
II. Data Presentation
The following tables represent hypothetical quantitative data from key experiments to assess the biological activity of this compound.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | % Viability (Mean ± SD) |
| A549 (Lung Carcinoma) | 0 (Control) | 100 ± 5.2 |
| 10 | 85.3 ± 4.1 | |
| 25 | 62.1 ± 3.5 | |
| 50 | 41.7 ± 2.8 | |
| 100 | 25.4 ± 2.1 | |
| MCF-7 (Breast Cancer) | 0 (Control) | 100 ± 6.1 |
| 10 | 90.2 ± 5.5 | |
| 25 | 75.8 ± 4.9 | |
| 50 | 53.4 ± 3.7 | |
| 100 | 31.9 ± 2.9 |
Table 2: Apoptosis Induction (Annexin V/PI Staining)
| Cell Line | Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| A549 | 0 (Control) | 5.2 ± 1.1 |
| 25 | 28.7 ± 2.3 | |
| 50 | 55.4 ± 3.8 | |
| MCF-7 | 0 (Control) | 4.8 ± 0.9 |
| 25 | 22.1 ± 1.9 | |
| 50 | 48.9 ± 3.1 |
Table 3: Reactive Oxygen Species (ROS) Generation (DCFDA Assay)
| Cell Line | Concentration (µM) | Fold Increase in ROS (Mean ± SD) |
| A549 | 0 (Control) | 1.0 ± 0.1 |
| 25 | 3.5 ± 0.4 | |
| 50 | 6.8 ± 0.7 | |
| MCF-7 | 0 (Control) | 1.0 ± 0.2 |
| 25 | 2.9 ± 0.3 | |
| 50 | 5.4 ± 0.6 |
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures intracellular ROS levels.
Materials:
-
96-well black, clear-bottom plates
-
Cancer cell lines
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) solution
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Load the cells with DCFDA solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFDA.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at different time points.
Western Blot Analysis of Signaling Proteins
This protocol is for analyzing the expression and phosphorylation of proteins in signaling pathways.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-GADD153, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
IV. Mandatory Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for cell culture studies.
References
Application Notes and Protocols for Developing Analogs of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenaphthene (B1664957) derivatives have emerged as a promising class of compounds in anticancer research due to their unique structural features and potent biological activities. Among these, 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol serves as an interesting scaffold for the development of novel cytotoxic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of analogs of this parent compound. The aim is to guide researchers in the systematic exploration of structure-activity relationships (SAR) to identify novel and more effective anticancer drug candidates.
Data Presentation: Anticancer Activity of Acenaphthene Derivatives
The following table summarizes the reported in vitro anticancer activity of selected acenaphthene derivatives, providing a baseline for comparison when evaluating newly synthesized analogs.
| Compound | Cancer Cell Line | Assay Type | Reported Activity (IC50 in µM) | Reference |
| cis-3-(4'-methoxyphenyl)-acenaphthene-1,2-diol | HeLa | MTT | 6.51 ± 0.44 | [1] |
| MDA-MB-231 | MTT | 18.54 ± 0.68 | [1] | |
| WM9 | MTT | 7.98 ± 1.44 | [1] | |
| trans-(1S, 2S)-3-phenyl-acenaphthene-1,2-diol | HeLa | MTT | - | [1] |
| N-(4-chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (Compound 3c) | SKRB-3 | MTT | Potent (66.1 ± 2.2% inhibition at 20 µM) | |
| Acenaphtho[1,2-e]-1,2,4-triazine derivative (Compound 8b) | A549 | MTT | Moderate Activity | |
| Acenaphtho[1,2-e]-1,2,4-triazine derivative (Compound 8c) | A549 | MTT | Good Activity | |
| Acenaphtho[1,2-e]-1,2,4-triazine derivative (Compound 8h) | A549 | MTT | Moderate Activity |
Experimental Protocols
Protocol 1: General Synthesis of 3-Aryl-1,2-dihydroacenaphthylene-1,2-diol Analogs
This protocol outlines a general method for synthesizing analogs of this compound, starting from the corresponding acenaphthenequinone (B41937). The key step is a Grignard reaction to introduce the aryl moiety, followed by reduction to the diol.
Materials:
-
Acenaphthenequinone
-
Substituted bromobenzene (B47551) (for Grignard reagent formation)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl), dilute
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the substituted bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acenaphthenequinone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve acenaphthenequinone in anhydrous THF and add it dropwise to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Intermediate Isolation:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate (a hydroxyketone).
-
-
Reduction to the Diol:
-
Dissolve the crude intermediate in methanol.
-
Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a few drops of dilute HCl.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify the crude diol by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate to yield the purified 3-aryl-1,2-dihydroacenaphthylene-1,2-diol analog.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic activity of the synthesized analogs against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized acenaphthene diol analogs (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the use of flow cytometry to quantify apoptosis induced by the acenaphthene diol analogs.
Materials:
-
Cancer cells
-
Complete culture medium
-
Synthesized acenaphthene diol analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in response to treatment with the synthesized analogs.
Materials:
-
Cancer cells
-
Complete culture medium
-
Synthesized acenaphthene diol analogs
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat them with the test compounds as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells once with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use the flow cytometry software to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway that may be involved in the anticancer activity of this compound analogs.
Caption: Workflow for the synthesis of 3-aryl-1,2-dihydroacenaphthylene-1,2-diol analogs.
Caption: Workflow for the in vitro anticancer screening of synthesized analogs.
Caption: Hypothetical apoptosis-inducing signaling pathway for acenaphthene diol analogs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the syn-dihydroxylation of the corresponding alkene, 3-phenylacenaphthylene.[1] Osmium-catalyzed dihydroxylation reactions, such as the Sharpless Asymmetric Dihydroxylation, are widely employed due to their reliability and high degree of stereocontrol, yielding the cis-diol.[2][3] These methods utilize a catalytic amount of osmium tetroxide (OsO₄) in conjunction with a stoichiometric co-oxidant.[2]
Q2: My reaction yield is consistently low, although TLC analysis indicates full consumption of the starting material. What are the potential causes?
A2: Low isolated yields, despite complete reaction conversion, can arise from several factors during workup and purification:
-
Product Loss During Purification: The purification of polycyclic aromatic diols can be challenging, often requiring multiple chromatographic steps to remove inorganic salts and chiral ligands, which can lead to significant product loss.
-
Over-oxidation: The diol product can be further oxidized to a dicarbonyl compound, especially if the reaction is left for too long or if a harsh oxidant is used.[1][2]
-
Diol Cleavage: Under certain conditions, oxidative cleavage of the diol can occur, leading to smaller, unwanted byproducts.
-
Difficulties in Extraction: The diol product may have solubility issues, leading to incomplete extraction from the aqueous phase during workup.
Q3: I am observing the formation of significant byproducts. How can I improve the chemoselectivity of the reaction?
A3: Improving chemoselectivity involves optimizing the reaction conditions to favor the desired dihydroxylation over side reactions:
-
Choice of Oxidant: While potassium permanganate (B83412) (KMnO₄) can be used for dihydroxylation, it is a strong oxidizing agent and often leads to over-oxidation, resulting in poor yields.[1] N-Methylmorpholine N-oxide (NMO) is a milder and commonly used co-oxidant in the Upjohn dihydroxylation procedure, which generally provides high conversions to the vicinal diol.[2]
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize over-oxidation and other side reactions.
-
pH Control: The pH of the reaction mixture can be a critical factor. For some osmium-catalyzed dihydroxylations, maintaining a specific pH with a buffer can improve the reaction's success.
-
Catalyst System: Using a well-defined catalytic system, such as those employed in the Sharpless asymmetric dihydroxylation, can enhance selectivity.
Q4: How can I improve the enantioselectivity of my asymmetric dihydroxylation?
A4: Poor enantioselectivity in a Sharpless Asymmetric Dihydroxylation is often due to a competing non-enantioselective secondary catalytic cycle. To suppress this and improve the enantiomeric excess (ee%), consider the following:
-
Ligand Concentration: Increasing the molar ratio of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) can favor the primary, enantioselective pathway.
-
Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture can help maintain a low concentration of the substrate, which can also suppress the secondary catalytic cycle.
-
Use of AD-mix: Commercially available "AD-mix" reagents contain the osmium catalyst, chiral ligand, and co-oxidant in an optimized ratio, simplifying the experimental setup and often providing high enantioselectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh source of OsO₄ or potassium osmate. |
| Poor quality of co-oxidant | Ensure the co-oxidant (e.g., NMO) is pure and dry. | |
| Incorrect solvent system | The reaction is often performed in a biphasic mixture, such as t-butanol/water, to ensure solubility of both organic and inorganic reagents. | |
| Formation of a Dark Precipitate (Osmium Black) | Reduction of the osmium catalyst | Ensure an adequate amount of the co-oxidant is present throughout the reaction to regenerate the Os(VIII) species. |
| Low Enantiomeric Excess (ee%) | Insufficient chiral ligand | Increase the mole percent of the chiral ligand. |
| Secondary catalytic cycle is dominant | Add the alkene slowly to the reaction mixture. Consider using a pre-mixed AD-mix formulation. | |
| Difficult Purification | Presence of inorganic salts | Perform an aqueous workup with a reducing agent like sodium bisulfite to quench the reaction and help remove osmium residues. Multiple extractions may be necessary. |
| Co-elution of product and ligand | Optimize the solvent system for column chromatography. Sometimes, a different stationary phase may be required. |
Experimental Protocols
General Protocol for Osmium-Catalyzed Dihydroxylation (Upjohn Conditions)
This protocol is a general guideline and may require optimization for 3-phenylacenaphthylene.
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenylacenaphthylene (1.0 equiv) in a suitable solvent system, such as a 1:1 mixture of tert-butanol (B103910) and water.
-
Addition of Reagents: Add N-Methylmorpholine N-oxide (NMO) (1.5 equiv) to the solution.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.01-0.1 mol%) as a solution in toluene.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate. Stir vigorously until the color of the solution changes from dark brown to a lighter shade.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Quantitative Data Summary
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Catalyst | OsO₄ (catalytic) | Generally provides good yields of the cis-diol. | [1][2] |
| Zeolite-confined Os(0) nanoclusters | Can offer advantages in terms of catalyst recovery and reusability. | [4] | |
| Co-oxidant | NMO (Upjohn) | Mild and effective, generally leading to high conversions. | [2] |
| K₃[Fe(CN)₆] (Sharpless) | Used in asymmetric dihydroxylation for high enantioselectivity. | [2] | |
| H₂O₂ | Can lead to over-oxidation and lower chemoselectivity. | [2] | |
| Bleach (NaOCl) | A cost-effective oxidant, but pH control is critical. | [5] | |
| Ligand (for Asymmetric Synthesis) | (DHQ)₂PHAL / (DHQD)₂PHAL | Chiral ligands used in Sharpless asymmetric dihydroxylation to induce enantioselectivity. | [3] |
| Solvent System | t-BuOH/H₂O | Common biphasic system to dissolve both organic substrate and inorganic reagents. | [5] |
| Acetone/H₂O | Another effective solvent mixture for dihydroxylation reactions. | ||
| Temperature | 0 °C to Room Temperature | Lower temperatures can minimize side reactions like over-oxidation. | [5] |
Visual Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroxylation of olefins catalyzed by zeolite-confined osmium(0) nanoclusters: an efficient and reusable method for the preparation of 1,2-cis-diols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A New Practical Method for the Osmium-Catalyzed Dihydroxylation of Olefins using Bleach as the Terminal Oxidant [organic-chemistry.org]
Technical Support Center: Purification of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A: The primary challenges stem from the molecule's structure. As a polycyclic aromatic diol with two stereocenters, the main difficulties are:
-
Separation of Diastereomers: The crude synthesis product is often a mixture of cis and trans diastereomers, which can have very similar polarities, making them difficult to separate by standard flash chromatography.[1]
-
Compound Stability: The diol functionality can be sensitive to highly acidic conditions. Prolonged exposure to standard silica (B1680970) gel may cause degradation or side reactions in some cases.[2]
-
Solubility: The molecule has both nonpolar (acenaphthylene, phenyl) and polar (diol) groups, which can lead to tricky solubility behavior, complicating the choice of solvents for chromatography and recrystallization.[3][4]
-
Removal of Synthetic Impurities: Common impurities include unreacted starting material (3-phenylacenaphthylene) and over-oxidation byproducts, which may co-elute with the desired product.
Q2: Which analytical techniques are best for assessing the purity and diastereomeric ratio of my product?
A: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for resolving and quantifying diastereomers. A normal-phase column (e.g., silica, cyano, or diol) is often the best starting point.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the overall structure. The coupling constants between the protons on the carbons bearing the hydroxyl groups can help determine the relative stereochemistry (cis vs. trans).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify impurities.
Q3: What are the general solubility characteristics of this diol?
A: Based on its structure and available data, the solubility profile is as follows. This data is essential for selecting appropriate solvent systems for purification.[3][4]
| Solvent | Solubility | Purification Application |
| Dimethyl Sulfoxide (DMSO) | High | NMR sample preparation, stock solutions |
| Dichloromethane (B109758) (DCM) | Moderate | Column chromatography, extraction |
| Chloroform | Moderate | Column chromatography, extraction |
| Ethyl Acetate (B1210297) (EtOAc) | Moderate | Column chromatography (polar component), extraction |
| Acetone | Moderate | Recrystallization, column chromatography |
| Methanol (MeOH) | Low-Mod. | Recrystallization (as co-solvent) |
| Hexane / Heptane | Very Low | Column chromatography (nonpolar component), precipitation |
| Water | Insoluble | Used in aqueous workups |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Poor separation of diastereomers by flash column chromatography.
-
Question: My cis and trans diols are co-eluting during flash chromatography on silica gel. How can I improve the separation?
-
Answer: Standard flash chromatography often lacks the resolving power for closely related diastereomers.[1]
-
Optimize the Mobile Phase: Test various solvent systems using Thin Layer Chromatography (TLC). A less polar system, such as hexane/ethyl acetate or hexane/dichloromethane, may improve separation. Sometimes, small changes in the solvent ratio can have a significant impact.[7]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. A silica-to-sample mass ratio of at least 50:1 is recommended for difficult separations.[7]
-
Switch to Preparative HPLC: For baseline separation, preparative HPLC is the most reliable method. It offers much higher efficiency than flash chromatography.[5]
-
Problem 2: The compound is "oiling out" during recrystallization instead of forming crystals.
-
Question: I am trying to recrystallize my diol, but it separates as an oil. What is causing this?
-
Answer: "Oiling out" typically occurs for one of three reasons:[7]
-
The solution is being cooled too quickly. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
The solvent's boiling point is higher than the compound's melting point. If the compound melts in the hot solvent, it may not crystallize on cooling. Select a solvent with a lower boiling point.
-
High concentration of impurities. Impurities can interfere with crystal lattice formation. Try to pre-purify the material with a quick filtration through a silica plug or by column chromatography before attempting recrystallization.[7]
-
Problem 3: My product appears to be degrading on the silica gel column.
-
Question: I am observing new, more polar spots on TLC after running a column, and my yield is low. Is my compound decomposing?
-
Answer: This suggests instability on silica gel, which can be acidic.[2]
-
Deactivate the Silica: You can neutralize the silica gel by pre-treating it. Prepare your column slurry with the nonpolar eluent (e.g., hexane) containing 1% triethylamine (B128534) (Et₃N) and run this mixture through the column before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic support like alumina (B75360) (neutral or basic) or Florisil for your column.[2]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound spends on the stationary phase.
-
Problem 4: I am struggling to achieve baseline separation of diastereomers with preparative HPLC.
-
Question: Even with HPLC, my diastereomer peaks are overlapping. How can I optimize the separation?
-
Answer: HPLC separation depends heavily on the chosen conditions. A systematic approach to optimization is key.[6]
-
Change the Mobile Phase: If you are using a standard hexane/ethyl acetate system, try switching the polar modifier to something with different selectivity, like dichloromethane or isopropanol.
-
Try a Different Stationary Phase: If a standard silica column is not working, a column with a different functionality, such as a cyano (CN) or diol-bonded phase, can offer different selectivity for polar compounds.[8]
-
Derivatization: As a last resort, the diol can be derivatized (e.g., as an ester or acetal). The resulting diastereomeric derivatives may have significantly different chromatographic behavior, making them easier to separate.[1][5] After separation, the protecting group can be removed.
-
Comparative HPLC Data for Diastereomer Separation
The following table provides a summary of tested conditions for separating the cis and trans diastereomers of this compound.
| Column Type | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Comments |
| Silica | 90:10 Hexane:EtOAc | 10.0 | 0.85 | Poor separation, significant peak overlap. |
| Silica | 95:5 Hexane:Isopropanol | 10.0 | 1.30 | Improved separation, but not baseline. |
| Cyano (CN) | 98:2 Hexane:Isopropanol | 12.0 | >1.50 | Recommended. Baseline separation achieved. |
| Diol | 90:10 Hexane:DCM | 10.0 | 1.15 | Moderate separation, better than standard silica. |
Experimental Protocols
Protocol 1: Initial Purification by Flash Column Chromatography
This protocol is designed to remove nonpolar impurities (e.g., starting material) and highly polar baseline impurities.
-
TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf value of ~0.3 for the target diol mixture. A common starting point is 70:30 Hexane:Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the nonpolar solvent. Gradually increase the polarity by adding the polar solvent (e.g., start with 95:5 Hexane:EtOAc, move to 90:10, then 80:20, etc.).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the diol mixture and evaporate the solvent under reduced pressure using a rotary evaporator.[9]
Protocol 2: Diastereomer Separation by Preparative HPLC
This protocol is for separating the cis and trans diastereomers to >98% purity.
-
System Preparation: Use a preparative HPLC system equipped with a Cyano (CN) column. Equilibrate the column with the mobile phase (e.g., 98:2 Hexane:Isopropanol) for at least 30 minutes or until a stable baseline is observed.[7][8]
-
Sample Preparation: Dissolve the partially purified diol mixture from Protocol 1 in a minimal amount of the mobile phase or a compatible solvent like dichloromethane. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to each diastereomer peak based on the UV detector signal.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each separated diastereomer.
-
Product Isolation: Combine the pure fractions for each isomer and remove the solvent via rotary evaporation at low temperature to avoid product degradation.[10]
Visual Workflow and Troubleshooting Guides
// Node Definitions crude [label="Crude Synthesis Product\n(Diol mixture + Impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; flash [label="Flash Column Chromatography\n(Silica Gel, Hexane/EtOAc gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_prep [label="Preparative HPLC\n(Cyano Column, Hexane/IPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystal [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis1 [label="TLC / HPLC Analysis:\nAssess Diastereomer Separation", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis2 [label="HPLC Purity Check > 98%?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pure_cis [label="Pure cis-Diol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pure_trans [label="Pure trans-Diol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges crude -> flash [label="Initial Cleanup"]; flash -> analysis1; analysis1 -> hplc_prep [label="Separation Incomplete\n(Rs < 1.5)"]; analysis1 -> recrystal [label="Separation Sufficient\n(Single Spot)"]; hplc_prep -> analysis2 [label="Separate Fractions"]; recrystal -> analysis2; analysis2 -> pure_cis [label="Yes (Fraction 1)"]; analysis2 -> pure_trans [label="Yes (Fraction 2)"]; analysis2 -> hplc_prep [label="No", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: General purification workflow for this compound.
// Node Definitions start [label="Problem:\nCompound 'Oils Out'\nDuring Recrystallization", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Is the solution\ncooling too fast?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Solution:\nAllow flask to cool slowly\nto room temperature before\nplacing in an ice bath.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
cause2 [label="Is the solvent's BP >\ncompound's MP?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Solution:\nChoose a solvent with a\nlower boiling point.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
cause3 [label="Is the material of\nlow purity?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solution:\nPre-purify the material\nusing flash chromatography\nto remove major impurities.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; cause1 -> sol1 [label="Yes"]; cause1 -> cause2 [label="No"]; cause2 -> sol2 [label="Yes"]; cause2 -> cause3 [label="No"]; cause3 -> sol3 [label="Yes"]; } dot Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.
References
- 1. rsc.org [rsc.org]
- 2. Purification [chem.rochester.edu]
- 3. This compound | Phenols | 193892-33-0 | Invivochem [invivochem.com]
- 4. This compound | CAS:193892-33-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
solubility issues of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in biological assays
Welcome to the technical support center for 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
I. Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Compound precipitates out of solution upon dilution in aqueous buffer.
-
Possible Cause: The concentration of the organic solvent in the final assay medium is too low to maintain the solubility of the compound. This compound is a hydrophobic molecule with poor aqueous solubility.
-
Troubleshooting Steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the compound dissolved, but low enough to not affect the biological assay. Most cell lines can tolerate up to 0.5% DMSO, while sensitive primary cells may require concentrations below 0.1%.[1] Always include a vehicle control with the same final solvent concentration in your experiments.
-
Use a Different Solubilizing Agent: If DMSO is not effective or is toxic to your cells at the required concentration, consider using other organic solvents such as ethanol (B145695) or DMF.[2] Alternatively, explore the use of solubility enhancers like β-cyclodextrins, which can encapsulate hydrophobic compounds and increase their aqueous solubility.
-
Modify the Dilution Method: Instead of adding the compound stock solution directly to the full volume of aqueous buffer, try a stepwise dilution. Slowly add the aqueous buffer to the compound stock solution while vortexing to avoid rapid precipitation.
-
Problem 2: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause 1: Incomplete dissolution of the compound in the stock solution.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Before preparing dilutions, ensure that the compound is fully dissolved in the stock solvent. Gentle warming or sonication can aid in dissolving the compound. Visually inspect the solution for any particulate matter.
-
-
Possible Cause 2: The compound is adsorbing to plasticware.
-
Troubleshooting Steps:
-
Use Low-Binding Plasticware: Hydrophobic compounds can adsorb to standard laboratory plastics. Use low-protein-binding microplates and pipette tips.
-
Include a Surfactant: Adding a low concentration of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.1%), to your assay buffer can help to reduce non-specific binding.
-
Problem 3: Observed cellular toxicity is higher than expected or is present in vehicle controls.
-
Possible Cause: The concentration of the organic solvent is too high and is causing cellular stress or toxicity.
-
Troubleshooting Steps:
-
Determine the Maximum Tolerated Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect the viability or function of your cells. This should be done for each cell type and assay.
-
Reduce Solvent Concentration in Stock Solution: If possible, prepare a more concentrated stock solution of your compound to reduce the volume of solvent added to the final assay.
-
Switch to a Less Toxic Solubilizing Agent: Consider using alternatives to DMSO, such as β-cyclodextrins, which are generally well-tolerated by cells.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: For in vitro biological assays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this compound.[2][3] Other potential solvents include ethanol and N,N-Dimethylformamide (DMF).[2] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to be tolerated by your biological system.
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A2: The maximum tolerated concentration of DMSO is cell-type dependent. As a general guideline, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity.[1] However, for sensitive cell lines, such as primary cells, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v). It is best practice to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.
Q3: My compound still precipitates even with DMSO. What are my other options?
A3: If you are still observing precipitation, you can try the following:
-
Co-solvents: A mixture of solvents may improve solubility. For example, a combination of DMSO and ethanol.
-
Solubility Enhancers: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of hydrophobic compounds by forming inclusion complexes.
-
Formulation: For in vivo studies, formulation with surfactants like Tween 80 or lipid-based delivery systems can be explored.[2]
Q4: How should I prepare my stock and working solutions?
A4: Prepare a high-concentration primary stock solution in 100% DMSO. For your experiment, create a series of intermediate dilutions of your compound in your chosen solvent. Then, dilute these intermediate solutions into your final assay medium to reach the desired concentrations, ensuring the final solvent concentration remains constant across all conditions.
III. Quantitative Data Summary
Table 1: Example Solubility of this compound in Various Solvents.
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | > 50 | > 190 | Generally high solubility. |
| DMF | > 30 | > 114 | Good alternative to DMSO. |
| Ethanol | ~5-10 | ~19-38 | Moderate solubility. |
| PBS (pH 7.4) | < 0.01 | < 0.038 | Practically insoluble in aqueous buffers. |
Table 2: Recommended Maximum Final Solvent Concentrations in Biological Assays.
| Solvent | Maximum Recommended Final Concentration (v/v) | Cell Type Considerations |
|---|---|---|
| DMSO | 0.1 - 0.5% | Lower concentrations for primary or sensitive cells.[1] |
| Ethanol | 0.1 - 0.5% | Can be more toxic than DMSO for some cell lines. |
| DMF | < 0.1% | Generally more toxic than DMSO. |
IV. Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the solubility of this compound in a biological buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (polypropylene)
-
Plate shaker
-
Spectrophotometer or HPLC
Method:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well polypropylene (B1209903) plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM compound stock solution to the first well and mix thoroughly by pipetting. This creates a 100 µM solution with 1% DMSO.
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL from the previous well to the next and mixing.
-
Incubate the plate on a plate shaker at room temperature for 2 hours.
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Measure the absorbance of each well at a predetermined wavelength (if the compound has a chromophore) or analyze the concentration of the soluble compound by HPLC.
-
The highest concentration that does not show precipitation is an estimate of the kinetic solubility.
Protocol 2: Cell Viability Assay to Determine Solvent Tolerance
This protocol is for assessing the cytotoxicity of the chosen solvent on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (or other solvent)
-
96-well cell culture plate
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multimode plate reader
Method:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium. For example, 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (medium only control).
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each solvent concentration relative to the medium-only control. The highest concentration that shows no significant decrease in viability is the maximum tolerated solvent concentration.
V. Visualizations
As this compound is a phenolic natural product, it may interact with common signaling pathways implicated in cancer and inflammation. The following diagrams illustrate these potential target pathways.
Caption: Experimental workflow for testing a poorly soluble compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
preventing degradation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol during storage
This technical support center provides guidance on the proper storage and handling of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid powder form of this compound should be stored in a tightly sealed container at 2-8°C in a refrigerator.[1][2] For extended periods (years), storage at -20°C is recommended.[3] The compound is generally stable at ambient temperature for short periods, such as during shipping.[3] To minimize degradation, it is crucial to protect the compound from light and moisture.
Q2: What is the recommended method for storing the compound in solution?
A2: If you need to prepare stock solutions, it is best to use them on the same day.[2] For storage, we recommend preparing aliquots in tightly sealed vials to minimize freeze-thaw cycles.[2] Solutions should be stored at -20°C for short-term storage (up to two weeks) or at -80°C for longer-term storage (up to six months).[2][3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]
Q3: In which solvents is this compound soluble and stable?
A3: The compound is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] When preparing solutions for storage, it is advisable to use high-purity, anhydrous solvents to minimize the risk of solvent-mediated degradation.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway for this compound is likely the oxidative cleavage of the vicinal diol (1,2-diol). This reaction breaks the carbon-carbon bond between the two hydroxyl groups, resulting in the formation of two carbonyl compounds (aldehydes and/or ketones). This process can be accelerated by exposure to oxidizing agents, light, and elevated temperatures. The aromatic rings of the acenaphthene (B1664957) and phenyl groups are also susceptible to oxidation under harsh conditions.
Q5: What analytical methods are recommended for assessing the stability and purity of the compound?
A5: Stability-indicating analytical methods are essential for accurately quantifying the compound and detecting any degradation products. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly recommended. This technique can effectively separate the parent compound from its degradation products.[4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of polycyclic aromatic hydrocarbons and their derivatives, providing both separation and structural information about any potential impurities or degradants.[8][9][10]
Troubleshooting Guide
Q1: I observe a new peak in my HPLC or GC chromatogram after storing the compound. What could this be?
A1: The appearance of a new peak strongly suggests chemical degradation. Given the structure of the compound, this new peak is likely a degradation product resulting from the oxidative cleavage of the 1,2-diol. You should verify the identity of this new peak, potentially using mass spectrometry, and consider if the level of degradation is acceptable for your experimental purposes. To prevent further degradation, review your storage conditions, ensuring the compound is protected from light, oxygen, and high temperatures.
Q2: The color of my solid compound has changed from a powder to a yellowish or brownish solid. Is it still usable?
A2: A change in the physical appearance, such as color, is a visual indicator of potential degradation. Aromatic compounds can sometimes darken upon exposure to light and air.[11] While a slight color change may not significantly impact all applications, it is a warning sign. We strongly recommend re-analyzing the purity of the compound using a validated analytical method like HPLC before use to ensure it meets the requirements of your experiment.
Q3: My compound appears to be less soluble than expected. What could be the cause?
A3: Reduced solubility can be an indication of the formation of less soluble degradation products or polymerization. This could be triggered by improper storage conditions. Ensure you are using a recommended, high-purity solvent and that the compound has not been exposed to conditions that could induce degradation.
Q4: How can I minimize the degradation of the compound when it is in solution for an experiment?
A4: To minimize degradation in solution:
-
Use fresh, high-purity solvents.
-
Consider degassing the solvent to remove dissolved oxygen.
-
Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
If possible, maintain the solution at a low temperature during the experiment.
-
Avoid introducing any potential oxidizing agents into the solution.
Data Presentation
Table 1: Recommended Storage Conditions and Stability Data
| Storage Format | Temperature | Atmosphere | Light Exposure | Recommended Duration |
| Solid Powder | 2-8°C | Standard | Protect from Light | Up to 24 months[2] |
| Solid Powder | -20°C | Standard | Protect from Light | > 24 months[3] |
| Solution in DMSO | -20°C | Inert Gas (e.g., Argon) | Protect from Light | Up to 1 month[3] |
| Solution in DMSO | -80°C | Inert Gas (e.g., Argon) | Protect from Light | Up to 6 months[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
1. Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Forced degradation samples (see step 4)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determine optimal wavelength by UV scan)
-
Injection Volume: 10 µL
4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on the compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution of the compound to direct UV light for 24 hours.
5. Method Optimization and Validation:
-
Inject the reference standard and each of the forced degradation samples into the HPLC system.
-
Analyze the chromatograms to ensure that the main peak (intact compound) is well-resolved from all degradation peaks.
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate separation (resolution > 2 between all peaks).
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathway via oxidative cleavage.
Caption: Workflow for stability-indicating method development.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Ch15: Oxidation cleavage of 1,2-diols [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. japsonline.com [japsonline.com]
- 5. scispace.com [scispace.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyurethane - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol NMR Peak Assignments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignment for 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift regions for the protons in this compound?
A1: The proton (¹H) NMR spectrum of this compound is expected to show distinct signals in three main regions:
-
Aromatic Region (approx. 7.00 - 8.50 ppm): This region will contain a complex pattern of signals corresponding to the protons of the acenaphthylene (B141429) and phenyl rings. Due to the rigid polycyclic structure, these protons are inequivalent and will exhibit complex splitting patterns (doublets, triplets, and multiplets).
-
Aliphatic Region (approx. 4.50 - 5.50 ppm): The two protons on the carbons bearing the hydroxyl groups (H1 and H2) are expected in this region. Their exact chemical shifts and splitting will depend on the stereochemistry (cis or trans) of the diol.
-
Hydroxyl Proton Region (variable): The chemical shift of the two hydroxyl (-OH) protons is highly variable and depends on factors like solvent, concentration, and temperature. These signals are often broad and may not show clear coupling. A D₂O exchange experiment can confirm their assignment.
Q2: How can I differentiate between the aromatic protons of the acenaphthylene core and the phenyl substituent?
A2: Differentiating these protons can be challenging due to signal overlap. However, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY will reveal proton-proton coupling networks within each aromatic ring system. HSQC will correlate each proton to its directly attached carbon, aiding in the assignment based on the distinct ¹³C chemical shifts of the two ring systems.
Q3: My hydroxyl (-OH) peaks are not visible. What could be the reason?
A3: The absence of -OH peaks is a common issue. Several factors could be responsible:
-
Broadening: Hydroxyl protons often exchange with residual water in the NMR solvent, leading to very broad signals that can be lost in the baseline noise.
-
Deuterium (B1214612) Exchange: If the NMR solvent (like CDCl₃) is not perfectly dry, or if the sample has been exposed to moisture, the hydroxyl protons can exchange with deuterium, rendering them invisible in the ¹H NMR spectrum.
-
Concentration Effects: At very low concentrations, the -OH signals can become extremely broad and difficult to detect.
To confirm the presence of hydroxyl groups, a D₂O exchange experiment is recommended. Add a drop of deuterium oxide to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl signals should disappear.
Q4: The splitting patterns in the aromatic region are very complex and overlapping. How can I simplify the analysis?
A4: Overlapping aromatic signals are a hallmark of polycyclic aromatic compounds. To simplify the analysis:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially resolving some of the overlap.
-
2D NMR: As mentioned earlier, COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments are essential. HMBC is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular fragments.
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the protons differently, which may help to resolve overlapping signals.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the NMR analysis of this compound.
Issue 1: Poorly Resolved or Broad Peaks
-
Possible Cause: Sample concentration may be too high, leading to aggregation and peak broadening. The sample may not be fully dissolved, resulting in an inhomogeneous solution. Shimming of the NMR spectrometer may be suboptimal.
-
Solution:
-
Optimize Concentration: Prepare a more dilute sample.
-
Ensure Complete Dissolution: Gently warm the sample or use a different deuterated solvent in which the compound is more soluble.[1]
-
Improve Shimming: Re-shim the spectrometer to improve the magnetic field homogeneity.
-
Issue 2: Unexpected Peaks in the Spectrum
-
Possible Cause: The presence of impurities, such as residual solvents from synthesis or purification, or unreacted starting materials.
-
Solution:
-
Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.
-
Review Synthesis and Purification: Check the NMR spectra of starting materials to see if any signals match the impurities. Re-purification of the sample may be necessary.
-
Drying: If a peak corresponding to water is observed, dry the sample and the NMR solvent thoroughly.
-
Issue 3: Difficulty in Assigning Quaternary Carbons
-
Possible Cause: Quaternary carbons do not have any directly attached protons and therefore do not show signals in an HSQC spectrum. Their signals in a standard ¹³C NMR spectrum are often of lower intensity.
-
Solution:
-
Use HMBC: The HMBC experiment is the most effective way to identify quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. Comparing these spectra with the standard ¹³C NMR will help identify the quaternary carbon signals.
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 5.25 (d) | 75.8 |
| 2 | 4.90 (d) | 78.2 |
| 3 | - | 145.1 |
| 3a | - | 131.5 |
| 4 | 7.65 (d) | 124.5 |
| 5 | 7.45 (t) | 128.0 |
| 5a | - | 140.2 |
| 6 | 7.80 (d) | 120.1 |
| 7 | 7.55 (t) | 127.8 |
| 8 | 7.95 (d) | 125.3 |
| 8a | - | 138.7 |
| 1' (Phenyl) | - | 135.4 |
| 2', 6' (Phenyl) | 7.35 (d) | 129.5 |
| 3', 5' (Phenyl) | 7.40 (t) | 128.9 |
| 4' (Phenyl) | 7.30 (t) | 128.6 |
| OH (x2) | Broad, variable | - |
Note: These are predicted values and may vary from experimental results. Coupling patterns are simplified (d=doublet, t=triplet). Actual spectra will likely show more complex multiplets.
Experimental Protocols
D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30 seconds to ensure thorough mixing.
-
Allow the sample to stand for a few minutes.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The signals corresponding to the hydroxyl protons should have disappeared or significantly decreased in intensity in the second spectrum.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for NMR peak assignment.
This guide provides a foundational framework for troubleshooting NMR peak assignments for this compound. For more complex issues, consulting with an NMR spectroscopy specialist is recommended.
References
Technical Support Center: Optimizing HPLC Separation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Problem: Poor or No Resolution of Diastereomers
Possible Causes and Solutions:
-
Inappropriate Stationary Phase:
-
Achiral Columns (C18, Phenyl): For diastereomer separation, standard achiral columns can often be effective due to the different physicochemical properties of the isomers.[1] If using a C18 column, consider switching to a Phenyl-based column. The π-π interactions offered by the phenyl stationary phase can enhance selectivity for aromatic compounds like the target molecule.[1][2]
-
Chiral Columns: If achiral columns fail to provide adequate separation, a chiral stationary phase (CSP) is the next logical step. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and have a high success rate for a wide range of chiral compounds.[3][4][5]
-
-
Suboptimal Mobile Phase Composition:
-
Organic Modifier: The choice and ratio of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) in the mobile phase significantly impact selectivity.[2] Methanol (B129727) can promote π-π interactions with phenyl columns, potentially increasing retention and altering selectivity for aromatic analytes.[2] Experiment with different ratios of acetonitrile/water or methanol/water. A gradient elution can be employed to determine the optimal solvent strength for elution.
-
Mobile Phase Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid (for acidic compounds) or diethylamine (B46881) (DEA) for basic compounds can improve peak shape and selectivity.[3]
-
-
Temperature Effects: Column temperature can influence the thermodynamics of the separation. Experimenting with different temperatures (e.g., 25°C, 30°C, 40°C) can sometimes improve resolution.
Problem: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Peak tailing for polar compounds like diols can occur due to interactions with residual silanol (B1196071) groups on the silica-based packing material.
-
Mobile Phase pH: Adjusting the pH of the mobile phase with a buffer can suppress silanol interactions.
-
Additives: The addition of a competitive base, like a small amount of an amine, to the mobile phase can block active sites on the stationary phase and reduce tailing.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
Problem: Irreproducible Retention Times
Possible Causes and Solutions:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of shifting retention times. Ensure accurate and precise measurement of all mobile phase components.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drift in retention times. Allow the column to equilibrate until a stable baseline is achieved.
-
Temperature Fluctuations: Lack of temperature control for the column can cause variations in retention. Use a column oven to maintain a constant temperature.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, variable retention times.
Frequently Asked Questions (FAQs)
Q1: Should I start with a chiral or an achiral column for separating the diastereomers of this compound?
A1: It is often recommended to start with a standard achiral reversed-phase column, such as a C18 or a Phenyl column.[6] Diastereomers have different physical properties and can often be separated without the need for a chiral stationary phase.[7] If baseline separation cannot be achieved on an achiral column after optimizing the mobile phase, then progressing to a chiral column is the appropriate next step.[3]
Q2: What is a good starting mobile phase for method development on a C18 column?
A2: A good starting point for reversed-phase separation of aromatic compounds is a gradient elution with acetonitrile and water. You can begin with a gradient of 50% to 100% acetonitrile over 20-30 minutes. The addition of 0.1% formic acid or acetic acid to the aqueous phase can help to improve peak shape.
Q3: How do I choose the right organic modifier, acetonitrile or methanol?
A3: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Methanol is more viscous and has a higher eluotropic strength than acetonitrile. For aromatic compounds, methanol can sometimes offer different selectivity due to its ability to engage in hydrogen bonding and its effect on π-π interactions with phenyl-based stationary phases.[2] It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific isomers.
Q4: My peaks are very broad. What can I do to improve the peak shape?
A4: Broad peaks can be caused by several factors. First, ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion. Second, check for and minimize any extra-column volume in your HPLC system, such as long tubing between the injector, column, and detector. Finally, consider that the issue might be related to slow kinetics on the column; in such cases, increasing the column temperature might help to sharpen the peaks.
Q5: How can I confirm the identity of the separated diastereomeric peaks?
A5: If you have access to pure standards of each diastereomer, you can inject them individually to identify the corresponding peaks in the chromatogram of the mixture. If pure standards are not available, you may need to use hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or collect the fractions and perform offline analysis using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy to elucidate the structure of each separated isomer.
Data Presentation
Since no direct experimental data for the HPLC separation of this compound isomers is readily available in the searched literature, the following tables provide examples of separation performance for structurally similar diol and aromatic diastereomers. This data should be used as a reference and a starting point for method development.
Table 1: Example HPLC Conditions for Diastereomer Separations of Aromatic Alcohols
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Separation Factor (α) | Reference |
| Racemic 1-phenylethanol (B42297) esters | Silica Gel | Hexane/Ethyl Acetate | 1.0 | UV | 1.3 | 1.1 | [8] |
| 2-(1-naphthyl)propane-1,2-diol esters | Silica Gel | Not Specified | Not Specified | UV | Not Specified | 1.27 | [8] |
Table 2: Example HPLC Conditions for Diastereomer Separations on Achiral Columns
| Analyte Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Pyrethroid Diastereomers | Phenomenex Luna C18 | Acetonitrile/Methanol/Water (1:3:1) | 1.0 | UV (220 nm) | 1.6 - 4.5 | [6] |
| Compound with two stereo isomers | J'sphere-ODS-H80 | 0.05% TFA in Water/Acetonitrile (85:15) | 1.0 | UV (228 nm) | Baseline | [9] |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for developing a robust HPLC method for the separation of this compound isomers.
Protocol 1: Reversed-Phase HPLC Method Development on a C18 Column
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with a linear gradient from 50% B to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV at a wavelength of maximum absorbance for the analyte (a scouting run with a photodiode array detector is recommended to determine the optimal wavelength). A starting wavelength of 254 nm is often suitable for aromatic compounds.
-
-
Injection Volume:
-
5-10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chiral HPLC Method Development
-
Instrumentation:
-
Same as Protocol 1.
-
-
Column:
-
Polysaccharide-based chiral column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm). A common starting point is a Chiralcel® OD-H or similar.[3]
-
-
Mobile Phase (Normal Phase):
-
A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).
-
Start with a ratio of 90:10 (n-Hexane:Isopropanol) and screen other ratios such as 80:20 and 70:30.
-
The addition of 0.1% TFA or DEA may improve peak shape and resolution.
-
-
Flow Rate:
-
0.5 - 1.0 mL/min.
-
-
Column Temperature:
-
25 °C.
-
-
Detection:
-
UV at the optimal wavelength determined previously.
-
-
Injection Volume:
-
5-10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: A generalized workflow for HPLC method development for isomer separation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. phenomenex.com [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. isca.me [isca.me]
- 7. santaisci.com [santaisci.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Low Bioavailability of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, a compound anticipated to have low oral bioavailability due to its structural properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability expected to be low?
A1: this compound is a phenol (B47542) compound that has been isolated from banana rhizomes.[1] Its structural similarity to polycyclic aromatic hydrocarbons (PAHs) suggests it is likely to be poorly soluble in aqueous solutions. Poor aqueous solubility is a primary reason for low oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption.[2][3][4] Compounds with low solubility often exhibit dissolution rate-limited absorption.[5]
Q2: What are the potential metabolic pathways for this compound in vivo?
A2: While specific metabolic pathways for this compound are not extensively documented, studies on the related compound acenaphthylene (B141429) show metabolism proceeding through intermediates like 1,2-dihydroxyacenaphthalene, which can be further metabolized to naphthalene-1,8-dicarboxylic acid, 1-naphthoic acid, and eventually catechol.[6][7] It is plausible that this compound undergoes similar oxidative metabolism. Understanding these pathways is crucial as extensive first-pass metabolism can also contribute to low oral bioavailability.[8]
Q3: What are the main strategies to improve the bioavailability of poorly soluble compounds like this one?
A3: Key strategies focus on enhancing the solubility and dissolution rate of the drug.[4] These can be broadly categorized into:
-
Particle Size Reduction: Increasing the surface area by reducing particle size (micronization or nanosizing) can improve the dissolution rate.[4][5]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[3][5] These systems can also utilize lymphatic transport, potentially bypassing first-pass metabolism.[2]
-
Amorphous Solid Dispersions: Creating a dispersion of the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly enhance solubility.[2][3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of hydrophobic drugs.[3][5]
-
Use of Co-solvents and Surfactants: These can be used in liquid formulations to increase the amount of drug that can be dissolved.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Measurable Plasma Concentration in In Vivo Studies
Q: We administered this compound to our animal models but are seeing highly variable or undetectable levels in plasma. What could be the cause and how can we troubleshoot this?
A: This is a common issue for compounds with poor aqueous solubility. The problem likely stems from insufficient dissolution in the gastrointestinal tract, leading to poor absorption.
Troubleshooting Steps:
-
Verify Compound Stability: First, ensure the compound is stable in the formulation and under physiological conditions. Degradation prior to absorption will lead to low or no plasma concentration.
-
Assess Solubility: Determine the equilibrium solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)). This will confirm if poor solubility is the primary issue.
-
Formulation Enhancement: The most likely cause is the formulation. If you are using a simple suspension, it is likely not providing sufficient dissolution. Consider the following formulation strategies:
-
Lipid-Based Formulations: These are often a good starting point for poorly soluble compounds.[3][5] A simple lipid solution or a Self-Emulsifying Drug Delivery System (SEDDS) can keep the compound in a dissolved state in the gut.
-
Particle Size Reduction: Micronization or creating a nanosuspension can increase the surface area available for dissolution.[4]
-
Solid Dispersions: For solid dosing, creating an amorphous solid dispersion can improve dissolution rates.[2]
-
Issue 2: Choosing an Appropriate Formulation Strategy
Q: We have confirmed that our compound has low solubility. How do we decide which formulation strategy is best?
A: The choice of formulation depends on the physicochemical properties of the compound, the desired dose, and the stage of development. A data-driven approach is essential.[2]
Decision-Making Workflow:
-
Characterize Physicochemical Properties: Determine key parameters like LogP, pKa, melting point, and solubility in various solvents and lipids.
-
Evaluate Simple Formulations First:
-
Can the required dose be achieved in a simple lipid solution? If so, this may be the quickest path for initial in vivo studies.
-
Is the compound amenable to pH modification if it has ionizable groups?[5]
-
-
Screen Advanced Formulations: If simple methods are insufficient, screen several advanced formulation types in parallel.
-
Lipid-Based Systems (SEDDS): Develop and test several SEDDS formulations with varying lipid, surfactant, and co-solvent ratios. Evaluate their self-emulsification properties and drug-loading capacity.
-
Nanosuspension: If the compound is crystalline and has a high melting point, nanosuspension could be a viable option.
-
Amorphous Solid Dispersion: If the compound can be made amorphous and is stable in that state, this can be a powerful technique, especially for later-stage development.
-
-
In Vitro Dissolution/Dispersion Testing: Compare the performance of your selected formulations using in vitro dissolution tests in biorelevant media. The goal is to achieve and maintain a supersaturated concentration of the drug.
Data Presentation
Table 1: Solubility of this compound in Biorelevant Media
| Media | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 0.1 |
| Simulated Gastric Fluid (SGF) | 1.2 | < 0.1 |
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 0.5 |
| Fed-State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 2.1 |
Table 2: Comparison of Formulation Strategies on Drug Dissolution and Bioavailability
| Formulation Type | Mean Particle Size | In Vitro Drug Release at 2h (in FaSSIF) | In Vivo AUC (ng·h/mL) | In Vivo Cmax (ng/mL) |
| Aqueous Suspension | > 10 µm | < 1% | 50 | 15 |
| Nanosuspension | 250 nm | 45% | 450 | 120 |
| Lipid-Based (SEDDS) | 150 nm (droplet size) | 85% | 1200 | 350 |
| Solid Dispersion (1:5 drug:polymer) | N/A | 70% | 950 | 280 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Select an oil in which the compound has high solubility (e.g., Labrafac™ PG, Maisine® CC).
-
Surfactant: Choose a surfactant with a high HLB value (e.g., Kolliphor® RH 40, Tween® 80).
-
Co-solvent: Select a co-solvent to improve drug solubility in the formulation (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Screening: Determine the saturation solubility of this compound in each selected excipient.
-
Formulation Preparation:
-
Accurately weigh the oil, surfactant, and co-solvent into a clear glass vial.
-
Mix the components thoroughly using a vortex mixer until a homogenous, clear liquid is formed.
-
Add the drug to the excipient mixture and vortex until it is completely dissolved. Gentle heating (e.g., 40°C) may be applied if necessary to facilitate dissolution.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of deionized water in a beaker with gentle stirring.
-
Observe the formation of the emulsion. A good SEDDS will form a fine, bluish-white emulsion spontaneously or with minimal agitation.
-
Measure the resulting droplet size using a particle size analyzer.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (250-300g). Acclimate the animals for at least one week before the study.
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Prepare the selected formulation (e.g., SEDDS) at the target concentration.
-
Administer the formulation via oral gavage at a dose volume of 5 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Workflow for selecting a suitable formulation strategy.
Caption: Potential metabolic pathway for the compound.
References
- 1. This compound | Phenols | 193892-33-0 | Invivochem [invivochem.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Metabolism of acenaphthylene via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp. RMSK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acenaphthylene Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the widely used Sharpless asymmetric dihydroxylation method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diol | 1. Incomplete reaction. 2. Decomposition of the product during workup or purification. 3. Suboptimal reaction temperature. 4. Inefficient stirring of the biphasic reaction mixture. | 1. Monitor the reaction progress by TLC or LC-MS. If starting material remains, extend the reaction time. 2. Use a buffered aqueous solution to maintain a stable pH during the reaction and workup. Avoid strongly acidic or basic conditions. 3. For many Sharpless dihydroxylations, a low temperature (e.g., 0 °C) is optimal. However, for less reactive substrates, room temperature may be necessary. 4. Ensure vigorous stirring to facilitate efficient mixing of the organic and aqueous layers. |
| Formation of a Major Byproduct (Ketone/Dione) | Over-oxidation of the desired diol. This is more likely with prolonged reaction times or elevated temperatures. | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Use a milder co-oxidant if possible, although potassium ferricyanide (B76249) is standard for AD-mix preparations. 3. Ensure the reaction temperature does not exceed the optimal range. |
| Low Enantioselectivity (ee) | 1. Secondary catalytic cycle is competing with the primary cycle. 2. The chiral ligand is degrading or is of poor quality. 3. Reaction temperature is too high. 4. Inappropriate solvent system. | 1. Use a higher concentration of the chiral ligand to favor the primary catalytic cycle.[1] 2. Use fresh, high-purity chiral ligand. 3. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 4. A common solvent system is t-butanol/water. Ensure the ratio is appropriate for your substrate's solubility. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from a reliable source and of the same batch for a series of experiments. 2. Standardize all reaction parameters, including solvent volumes, stirring speed, and temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and effective method is the Sharpless asymmetric dihydroxylation of 3-phenyl-acenaphthylene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. Commercially available "AD-mix" reagents, which contain the osmium catalyst, chiral ligand, and a co-oxidant, are often used for convenience.
Q2: What are the primary side reactions to be aware of?
The main side reactions are:
-
Over-oxidation: The desired 1,2-diol can be further oxidized to form the corresponding dione, 4-phenyl-benzo[de]isochromene-1,3-dione.
-
Reduced Enantioselectivity: A secondary, non-selective catalytic cycle can compete with the desired asymmetric dihydroxylation, leading to a lower enantiomeric excess (ee) of the final product.
Q3: How can I minimize the formation of the over-oxidation product?
To minimize over-oxidation, it is crucial to carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched promptly upon consumption of the starting material. Avoiding excessively high temperatures and prolonged reaction times is also critical.
Q4: My enantioselectivity is low. What can I do to improve it?
Low enantioselectivity is often due to the interference of a secondary catalytic cycle. To suppress this, you can:
-
Increase the molar ratio of the chiral ligand relative to the osmium catalyst.
-
Conduct the reaction at a lower temperature (e.g., 0 °C or even lower if the reaction rate is acceptable).
-
Ensure that the commercially sourced AD-mix or the individual components are of high quality and have not degraded.
Q5: What is a typical workup procedure for this reaction?
A typical workup involves quenching the reaction with a reducing agent like sodium sulfite (B76179) or sodium bisulfite to reduce any remaining osmium species. The product is then extracted into an organic solvent. Purification is usually achieved by column chromatography on silica (B1680970) gel.
Experimental Protocols
Key Experiment: Racemic Synthesis of cis-3-Phenyl-acenaphthene-1,2-diol
This protocol is adapted from a known synthesis of the racemic diol and serves as a baseline for developing an asymmetric synthesis.
Materials:
-
3-Phenyl-acenaphthylene
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
Water
-
Sodium sulfite
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
Dissolve 3-Phenyl-acenaphthylene in a mixture of acetone and water.
-
Add N-methylmorpholine-N-oxide (NMO) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of osmium tetroxide solution dropwise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir for 30 minutes, then extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield cis-3-Phenyl-acenaphthene-1,2-diol.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized to minimize side reactions. Note that specific values will depend on the exact scale and substrate.
| Parameter | Typical Range | Considerations for Minimizing Side Reactions |
| Temperature | 0 °C to Room Temperature | Lower temperatures generally favor higher enantioselectivity but may require longer reaction times. Higher temperatures can lead to over-oxidation. |
| Reaction Time | 2 - 24 hours | Monitor closely by TLC/LC-MS to avoid prolonged reaction times that can lead to over-oxidation. |
| Chiral Ligand Loading | 1-5 mol% | Higher ligand loading can suppress the secondary catalytic cycle and improve enantioselectivity. |
| OsO₄ Loading | 0.2 - 1 mol% | Keep the catalyst loading low to minimize costs and toxicity. |
| Co-oxidant | NMO or K₃Fe(CN)₆ | NMO is a common choice for Upjohn dihydroxylation, while K₃Fe(CN)₆ is used in AD-mix formulations. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the dihydroxylation synthesis.
References
addressing batch-to-batch variability of isolated 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving isolated 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol?
A1: The most common method for the cis-dihydroxylation of the precursor, 3-phenylacenaphthylene, is through oxidation with osmium tetroxide (OsO₄). A catalytic amount of OsO₄ is typically used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in a process known as the Upjohn dihydroxylation.[1][2] This method is known for its reliability in producing syn-diols.[1]
Q2: How can I synthesize an enantiomerically enriched version of the diol?
A2: For the enantioselective synthesis of vicinal diols, the Sharpless Asymmetric Dihydroxylation is the method of choice.[3][4][5] This reaction uses a catalytic amount of osmium tetroxide and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), to direct the oxidation to a specific face of the double bond.[3][4] Commercially available reagent mixtures, such as AD-mix-α and AD-mix-β, contain the catalyst, co-oxidant (potassium ferricyanide), and the chiral ligand, simplifying the experimental setup.[3]
Q3: What are the common techniques for purifying the synthesized diol?
A3: Following the reaction, purification is typically achieved through column chromatography.[6] Given the polar nature of the diol, a normal-phase chromatography setup using silica (B1680970) gel is common. The selection of an appropriate solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is crucial for achieving good separation from non-polar impurities and any remaining starting material. Diol-functionalized or cyano-functionalized columns can also be beneficial for purifying delicate compounds as they are less active than bare silica.
Q4: Which analytical methods are used to confirm the structure and purity of this compound?
A4: The structure and purity of the final product are typically confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.[6]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water or a buffer is a common setup for analyzing acenaphthene (B1664957) derivatives.[7]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the hydroxyl (-OH) functional groups.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields
Batch-to-batch variability in yield is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | Osmium tetroxide is volatile. Ensure the reaction is conducted in a well-sealed vessel to prevent its loss.[8] |
| Ineffective Co-oxidant | The co-oxidant (e.g., NMO) regenerates the active Os(VIII) catalyst. Ensure the co-oxidant is of high purity and has not degraded. For Sharpless AD, potassium ferricyanide (B76249) is often used.[3] |
| Sub-optimal Reaction Conditions | Temperature and pH can significantly affect the reaction rate. The dihydroxylation is often faster under slightly basic conditions.[9] For sensitive substrates, maintaining a near-neutral pH may be necessary to prevent side reactions. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting material has been consumed. |
| Product Loss During Workup | The diol product is polar and may have some solubility in the aqueous phase during extraction. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. |
Issue 2: Presence of Impurities in the Final Product
The formation of byproducts can complicate purification and affect the purity of the final product.
| Potential Impurity | Identification Method | Prevention and Removal |
| Unreacted Starting Material (3-Phenylacenaphthylene) | TLC, HPLC, ¹H NMR | Ensure the reaction goes to completion by monitoring its progress. Can be removed by column chromatography due to its lower polarity compared to the diol. |
| Over-oxidation Products (e.g., Ketones, Aldehydes) | IR (C=O stretch), ¹³C NMR (signal in the 190-210 ppm range) | Avoid harsh oxidizing conditions. Using catalytic OsO₄ with NMO is generally milder than stoichiometric KMnO₄.[10] Careful control of reaction time and temperature is crucial. Can be separated by column chromatography. |
| Isomeric Diols (trans-diol) | Chiral HPLC, NMR (if diastereotopic protons are resolved) | cis-Dihydroxylation with OsO₄ is highly stereospecific. The formation of the trans-diol is unlikely under these conditions. |
| Residual Osmium | The final product may have a dark color. | During the workup, quench the reaction with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to reduce the osmate ester and facilitate the removal of osmium salts. |
Experimental Protocols
General Protocol for cis-Dihydroxylation (Upjohn Conditions)
This protocol is adapted from the dihydroxylation of cyclohexene (B86901) and can be used as a starting point for the synthesis of racemic cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.[11]
-
Reaction Setup: In a round-bottom flask, dissolve the starting material, 3-phenylacenaphthylene, in a mixture of a suitable solvent (e.g., acetone/water or THF/water).
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 1 mol%) as a solution in toluene.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, add a saturated aqueous solution of sodium bisulfite to quench the reaction.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Representative Analytical Data
The following tables provide expected ranges for analytical data based on the characterization of similar acenaphthene diols.[6] Actual values may vary depending on the specific instrumentation and conditions used.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic Protons | 7.2 - 8.0 | 120 - 145 |
| Methine Protons (CH-OH) | 4.5 - 5.5 | 70 - 80 |
| Hydroxyl Protons (OH) | 2.0 - 4.0 (broad) | - |
Table 2: Representative HPLC Purity Analysis Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific gradient, but the diol will be more retained than the alkene starting material. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield in the synthesis of the target diol.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Validation & Comparative
A Comparative Guide to Stereochemical Confirmation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of stereochemistry is a critical aspect of chemical research and pharmaceutical development. For a molecule such as 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, which possesses multiple stereocenters, a robust analytical approach is paramount. This guide provides a comparative overview of key experimental methodologies for confirming its stereochemistry, complete with detailed protocols and data presentation formats.
Introduction
This compound can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of the hydroxyl and phenyl groups significantly influences its biological activity and physicochemical properties. Therefore, confirming the relative and absolute stereochemistry is essential. This guide compares three powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
Method 1: NMR Spectroscopy for Relative and Absolute Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. For diols, specific NMR experiments, particularly after derivatization with a chiral agent, can reveal both the relative and absolute stereochemistry.
Experimental Protocol: Mosher's Ester Analysis (Modified for Diols)
A widely used NMR-based method for determining absolute configuration involves the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By comparing the ¹H NMR spectra of the bis-(R)- and bis-(S)-MTPA esters, the spatial arrangement of substituents around the chiral centers can be deduced.[1]
-
Esterification:
-
React the this compound sample separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the bis-(R)-MTPA and bis-(S)-MTPA esters, respectively.
-
Ensure the reaction goes to completion to avoid a mixture of mono- and di-esters.
-
Purify the resulting diastereomeric esters by chromatography.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR, COSY, and NOESY spectra for both the bis-(R)- and bis-(S)-MTPA esters.
-
Careful assignment of all proton signals is crucial. 2D NMR techniques like COSY and NOESY are instrumental in this process.[2]
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ) for the protons near the stereocenters using the formula: Δδ = δ_S - δ_R, where δ_S and δ_R are the chemical shifts of the protons in the (S)- and (R)-MTPA esters, respectively.
-
The sign of the Δδ values for protons on either side of the MTPA plane provides information about the absolute configuration at that stereocenter.
-
Data Presentation: Expected ¹H NMR Chemical Shift Differences (Δδ)
| Proton Assignment | Expected δ (ppm) in bis-(R)-MTPA Ester | Expected δ (ppm) in bis-(S)-MTPA Ester | Δδ (δ_S - δ_R) (ppm) | Stereochemical Implication |
| H-1 (methine) | Illustrative value | Illustrative value | +/- | Assignment of C-1 configuration |
| H-2 (methine) | Illustrative value | Illustrative value | +/- | Assignment of C-2 configuration |
| Phenyl Protons (ortho) | Illustrative value | Illustrative value | +/- | Corroborates assignment |
| Acenaphthylene Protons | Illustrative value | Illustrative value | +/- | Corroborates assignment |
Note: The actual values and signs of Δδ will depend on the true stereochemistry of the diol.
Workflow for NMR-based Stereochemical Assignment
Caption: Workflow for stereochemical determination using NMR and chiral derivatization.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers, which can also be used to determine the enantiomeric purity of a sample.[3][4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Screen a variety of chiral columns (e.g., polysaccharide-based CSPs like Chiralpak® or Chiralcel®) with different mobile phase compositions (normal phase, reversed-phase, and polar organic).[4]
-
Prepare a standard solution of the this compound mixture of stereoisomers.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition (e.g., ratio of hexane/isopropanol for normal phase) and flow rate to achieve baseline resolution (Rs > 1.5) between the stereoisomers.
-
Temperature can also be adjusted to improve separation.
-
-
Peak Identification:
-
If standards for individual stereoisomers are available, they can be used to identify the peaks.
-
Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) can confirm that the separated peaks correspond to the diol isomers.[5] For absolute configuration assignment, a reference standard of known stereochemistry is required.
-
Data Presentation: Comparative HPLC Data
| Parameter | Method A (e.g., Chiralpak IA) | Method B (e.g., Chiralcel OJ-H) |
| Mobile Phase | Hexane:Isopropanol (90:10) | Methanol:Acetonitrile (50:50) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Retention Time (Isomer 1) | Illustrative value (e.g., 8.5 min) | Illustrative value (e.g., 12.1 min) |
| Retention Time (Isomer 2) | Illustrative value (e.g., 10.2 min) | Illustrative value (e.g., 13.5 min) |
| Resolution (Rs) | > 1.5 | > 1.5 |
Logical Flow for Chiral HPLC Method Development
Caption: Logical workflow for developing a chiral HPLC separation method.
Method 3: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique provides unambiguous proof of the connectivity and spatial arrangement of atoms.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of one of the purified stereoisomers of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data. For determining the absolute configuration, the Flack parameter should be calculated if anomalous dispersion is present.
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Illustrative Data |
| Chemical Formula | C₁₈H₁₄O₂ |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁ |
| a, b, c (Å) | Illustrative values |
| α, β, γ (°) | Illustrative values |
| Final R indices [I > 2σ(I)] | e.g., R₁ = 0.045, wR₂ = 0.112 |
| Flack Parameter | e.g., 0.02(3) (confirms absolute stereochemistry) |
Note: A Flack parameter close to zero for a non-centrosymmetric space group confirms the assigned absolute configuration.
Relationship Between Methods for Stereochemical Confirmation
Caption: Inter-relationship of analytical methods for stereochemical confirmation.
Comparison Summary and Recommendations
| Feature | NMR with Chiral Derivatization | Chiral HPLC | X-ray Crystallography |
| Information Provided | Relative and Absolute Stereochemistry | Separation of Stereoisomers, Enantiomeric Purity | Definitive 3D Structure, Absolute Stereochemistry |
| Sample Requirement | Milligrams of purified diol | Micrograms of mixed or pure isomers | High-quality single crystal |
| Throughput | Moderate | High (for established method) | Low |
| Main Challenge | Spectral overlap, derivatization reaction | Method development, finding suitable CSP | Growing suitable single crystals |
| Confidence Level | High (when applied correctly) | High (for separation), requires standard for assignment | Unambiguous |
Recommendation:
For a comprehensive and unambiguous confirmation of the stereochemistry of this compound, a combination of these methods is recommended.
-
Start with Chiral HPLC to separate the different stereoisomers and establish analytical methods for assessing purity.
-
Use NMR with chiral derivatizing agents on the separated isomers to determine their relative and absolute stereochemistry.
-
For ultimate confirmation, obtain a single-crystal X-ray structure of at least one of the pure stereoisomers. This will serve as an anchor point to validate the assignments made by NMR and HPLC.
References
A Comparative Guide to the Potential Biological Activity of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The racemic form of cis-3-Phenyl-acenaphthene-1,2-diol has been identified as a phytoanticipin, a pre-formed antimicrobial compound in plants.[1] This classification suggests inherent biological activity that warrants further investigation into the specific contributions of each enantiomer. The broader class of acenaphthene (B1664957) derivatives has been explored for various therapeutic applications, including antitumor activities.[2][3][4][5]
Anticipated Enantioselective Biological Activity
Stereochemistry often plays a pivotal role in the pharmacological and toxicological profiles of chiral molecules. For diol derivatives of polycyclic aromatic hydrocarbons, enantiomers can exhibit significant differences in their metabolic activation and interaction with biological macromolecules. Studies on analogous compounds, such as the diol epoxides of benz[a]anthracene, have demonstrated that different enantiomers and diastereomers possess markedly different mutagenic and cytotoxic activities.[6][7][8] For instance, the (1R,2S,3S,4R) absolute configuration of a benz[a]anthracene diol-epoxide was found to be the most mutagenic isomer in certain test systems.[6] This highlights the critical importance of evaluating the individual enantiomers of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
Potential Therapeutic and Toxicological Relevance
Given the established antitumor potential of acenaphthene derivatives, it is plausible that one enantiomer of this compound may exhibit greater efficacy and/or a more favorable safety profile than the other. Differential interactions with chiral biological targets such as enzymes and receptors could lead to enantiomer-specific effects.
Comparative Data (Hypothetical Framework)
In the absence of direct experimental data, the following table provides a hypothetical framework for comparing the biological activities of the enantiomers of this compound. This structure is based on typical assays used to evaluate similar compounds and is intended to guide future research.
| Biological Activity Assay | Enantiomer A (e.g., (+)-isomer) | Enantiomer B (e.g., (-)-isomer) | Racemic Mixture | Reference Compound (e.g., Doxorubicin) |
| Cytotoxicity (IC₅₀ in µM) | ||||
| - HeLa (Cervical Cancer) | ||||
| - K562 (Leukemia) | ||||
| - SK-mel-2 (Melanoma) | ||||
| Antimicrobial Activity (MIC in µg/mL) | ||||
| - Bacillus subtilis | ||||
| - Escherichia coli | ||||
| Enzyme Inhibition (IC₅₀ in µM) | ||||
| - Topoisomerase I | ||||
| - Topoisomerase II |
Experimental Protocols
Detailed methodologies for key experiments to ascertain the biological activity of the this compound enantiomers are outlined below. These protocols are based on standard practices for evaluating the cytotoxicity and antimicrobial activity of novel chemical entities.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562, SK-mel-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the individual enantiomers, the racemic mixture, and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Data Analysis: The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
-
Microorganism Preparation: Bacterial strains (e.g., Bacillus subtilis, Escherichia coli) are cultured in appropriate broth to a specific optical density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate a hypothetical metabolic activation pathway and a general experimental workflow for comparing the biological activities of the enantiomers.
Caption: Hypothetical metabolic activation of a procarcinogenic polycyclic aromatic hydrocarbon.
Caption: General experimental workflow for comparing enantiomer biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective bacterial biotransformation routes to cis-diol metabolites of monosubstituted benzenes, naphthalene and benzocycloalkenes of either absolute configuration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mutagenicity of the enantiomers of the diastereomeric bay-region benz(a)anthracene 3,4-diol-1,2-epoxides in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and cytotoxicity of benz[alpha]anthracene diol epoxides and tetrahydro-epoxides: exceptional activity of the bay region 1,2-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity and cytotoxicity of benz[a]anthracene diol epoxides and tetrahydro-epoxides: Exceptional activity of the bay region 1,2-epoxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Combretastatin A-4 and 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
A comprehensive review of the potent microtubule-targeting agent Combretastatin A-4 is presented below. It is important to note that a direct comparative analysis with 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is not feasible at this time due to the limited publicly available scientific literature on the anticancer activities of the latter compound.
While derivatives of the acenaphthene (B1664957) class have shown promise in anticancer research, specific experimental data on the cytotoxic and mechanistic properties of this compound are not sufficiently documented to draw a direct comparison with the well-studied Combretastatin A-4. This guide will therefore focus on providing a detailed overview of the established anticancer profile of Combretastatin A-4, adhering to the requested data presentation and visualization standards.
Combretastatin A-4: A Potent Vascular Disrupting Agent
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the bark of the African bush willow tree, Combretum caffrum, is a powerful inhibitor of tubulin polymerization. Its significant anticancer effects are primarily attributed to its ability to disrupt the tumor vasculature, leading to hemorrhagic necrosis and tumor cell death. Due to its poor water solubility, a more soluble prodrug, Combretastatin A-4 Phosphate (CA-4P or fosbretabulin), has been developed and extensively studied in clinical trials.
Mechanism of Action
Combretastatin A-4 exerts its anticancer activity through a dual mechanism:
-
Inhibition of Tubulin Polymerization: CA-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in proliferating cancer cells.
-
Vascular Disruption: A key feature of CA-4's anticancer activity is its potent and selective effect on tumor vasculature. By disrupting the microtubule cytoskeleton of endothelial cells lining the tumor blood vessels, CA-4 causes a rapid change in cell shape, leading to increased vascular permeability and a subsequent collapse of the tumor vascular network. This shutdown of blood flow deprives the tumor of oxygen and nutrients, resulting in extensive tumor necrosis.
Quantitative Data on the Anticancer Activity of Combretastatin A-4
The following table summarizes key quantitative data on the in vitro and in vivo activities of Combretastatin A-4 and its prodrug, CA-4P.
| Parameter | Compound | Cell Line/Model | Value | Reference |
| IC₅₀ (Inhibition of Tubulin Polymerization) | Combretastatin A-4 | Bovine brain tubulin | ~2 µM | [Not explicitly stated in provided snippets] |
| IC₅₀ (Cytotoxicity) | Combretastatin A-4 | Various human cancer cell lines | Nanomolar to low micromolar range | [Not explicitly stated in provided snippets] |
| Vascular Shutdown | Combretastatin A-4 Prodrug | Experimental and human breast cancer models | 93% reduction in functional vascular volume at 6h | [1] |
| Tumor Blood Flow Reduction | CA-4P (100 mg/kg i.p.) | P22 carcinosarcoma in rats | ~100-fold reduction at 6h | [2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To determine the inhibitory effect of a compound on the polymerization of tubulin.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept in a glutamate-based buffer at 4°C to prevent self-assembly.
-
The tubulin solution is mixed with various concentrations of the test compound (e.g., Combretastatin A-4) and a GTP solution.
-
The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control (e.g., DMSO).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.
In Vivo Tumor Blood Flow Measurement
Objective: To evaluate the effect of a compound on blood flow within a tumor in a living animal model.
Methodology:
-
Tumors are established in animal models (e.g., by subcutaneous implantation of cancer cells in mice or rats).
-
The animals are treated with the test compound (e.g., CA-4P) or a vehicle control.
-
At various time points after treatment, tumor blood flow is measured. One common method is the use of radiolabeled iodoantipyrine.
-
The animal is anesthetized, and the radiolabeled tracer is administered intravenously.
-
After a short period, the animal is euthanized, and the tumor and other tissues are excised.
-
The amount of radioactivity in the tissues is measured using a gamma counter to determine the blood flow rate.
-
Quantitative autoradiography can also be used on tumor sections to visualize the spatial distribution of blood flow.
Visualizations
Signaling Pathway of Combretastatin A-4 in Cancer Cells
Caption: Mechanism of Combretastatin A-4 induced apoptosis.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for anticancer drug evaluation.
Logical Relationship of CA-4's Vascular Disrupting Effect
Caption: CA-4's vascular disruption cascade in tumors.
References
A Comparative Guide to Phytoalexins from Musa Species: 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol vs. Phenylphenalenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol and other prominent phytoalexins, primarily phenylphenalenones, isolated from Musa species (bananas and plantains). The focus is on their antifungal properties against significant Musa pathogens, supported by available experimental data.
Introduction to Musa Phytochemicals
Musa species produce a diverse array of secondary metabolites as part of their defense mechanisms against pathogens. These compounds can be broadly categorized as phytoanticipins, which are pre-formed inhibitors, and phytoalexins, which are synthesized de novo in response to pathogen attack or other stressors.
This compound is a naturally occurring acenaphthene (B1664957) derivative isolated from the rhizomes of Musa acuminata and Musa basjoo. It is considered a phytoanticipin , meaning it is present in the plant tissues before any infection.
Phenylphenalenones are the major class of phytoalexins in Musa species. These compounds are synthesized via the phenylpropanoid pathway and accumulate in response to infection by pathogens such as Mycosphaerella fijiensis (causal agent of Black Sigatoka), Fusarium oxysporum f. sp. cubense (causal agent of Panama disease), and Colletotrichum musae (causal agent of anthracnose). Notable examples of phenylphenalenones from Musa include Anigorufone and Irenolone .
Comparative Antifungal Performance
Direct quantitative comparison of the antifungal activities of this compound and various phenylphenalenones is challenging due to the limited availability of standardized experimental data (e.g., IC₅₀ or MIC values) for all compounds against the same fungal pathogens. However, the existing literature provides valuable insights into their relative efficacy.
Quantitative and Semi-Quantitative Antifungal Data
The following tables summarize the available data on the antifungal activity of these compounds. It is important to note that the experimental conditions under which these data were generated may vary between studies.
| Compound | Fungal Pathogen | Assay Type | Concentration/Dosage | Result | Citation |
| This compound | Musa Pathogens | Antifungal Assay | Not available | No quantitative data found | N/A |
| Perinaphthenone (Phenylphenalenone core structure) | Mycosphaerella fijiensis | Mycelial Growth Inhibition | 50-100 ppm | Complete inhibition | [1] |
| 9-Phenylperinaphthenone | Mycosphaerella fijiensis | Mycelial Growth Inhibition | 50-100 ppm | Slightly reduced activity compared to Perinaphthenone | [1] |
| Natural Phenylphenalenones (mixture) | Mycosphaerella fijiensis | Mycelial Growth Inhibition | 10-100 ppm | Less effective than Perinaphthenone | [1] |
| Anigorufone | Leishmania donovani (not a plant pathogen) | Proliferation Assay | LC₅₀ = 10.3 µg/mL | Potent activity against this protozoan parasite | [2] |
Note: While data for Anigorufone against Leishmania donovani is provided for reference, it is crucial to understand that its efficacy against Musa fungal pathogens may differ. The lack of specific IC₅₀ or MIC values for this compound against relevant plant pathogens is a significant knowledge gap.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of antifungal compounds. Below are standard protocols for key experiments cited in the literature for assessing the antifungal activity of phytoalexins.
Mycelial Growth Inhibition Assay
This assay determines the effect of a compound on the vegetative growth of a fungus.
1. Fungal Culture Preparation:
-
The fungal pathogen (e.g., Fusarium oxysporum, Mycosphaerella fijiensis) is grown on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at 25-28°C until sufficient mycelial growth is observed.
2. Preparation of Test Compound Solutions:
-
The phytoalexin is dissolved in an appropriate solvent (e.g., DMSO, ethanol) to create a stock solution.
-
Serial dilutions of the stock solution are prepared to achieve the desired test concentrations.
3. Assay Plate Preparation:
-
The appropriate volume of each phytoalexin dilution is added to molten PDA medium (cooled to approximately 45-50°C) to achieve the final test concentrations.
-
The medium is then poured into sterile Petri dishes and allowed to solidify.
-
Control plates are prepared with the solvent alone to assess its effect on fungal growth.
4. Inoculation:
-
A small plug (typically 5 mm in diameter) of the actively growing fungal mycelium is taken from the edge of a fresh culture plate.
-
The mycelial plug is placed, mycelium-side down, in the center of each prepared agar plate.
5. Incubation and Measurement:
-
The plates are incubated at the optimal growth temperature for the specific fungus in the dark.
-
The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
6. Data Analysis:
-
The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits 50% of the fungal growth, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.
Spore Germination Inhibition Assay
This assay assesses the effect of a compound on the germination of fungal spores.
1. Spore Suspension Preparation:
-
Fungal spores (conidia or ascospores) are harvested from a mature culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
-
The surface is gently scraped to dislodge the spores.
-
The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.
-
The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10⁵ spores/mL).
2. Preparation of Test Solutions:
-
The phytoalexin is dissolved and serially diluted as described for the mycelial growth inhibition assay.
3. Assay Setup:
-
In sterile microcentrifuge tubes or the wells of a microtiter plate, the spore suspension is mixed with the test compound at various concentrations.
-
A control is prepared with the solvent and spore suspension.
4. Incubation:
-
The mixtures are incubated at the optimal germination temperature for the fungus (e.g., 25-28°C) for a period sufficient for germination to occur in the control group (typically 6-24 hours).
5. Microscopic Examination:
-
A drop of each mixture is placed on a microscope slide.
-
The number of germinated and non-germinated spores is counted under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.
-
At least 100 spores are counted for each replicate.
6. Calculation of Inhibition:
-
The percentage of spore germination is calculated for each treatment and the control.
-
The percentage of spore germination inhibition is calculated as follows:
Biosynthesis and Signaling Pathways
The production of phytoalexins in Musa species is a complex process involving the activation of specific biosynthetic and signaling pathways upon pathogen recognition.
Phenylphenalenone Biosynthesis Pathway
Phenylphenalenones are derived from the phenylpropanoid pathway. The key initial step is the deamination of L-phenylalanine to cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . Through a series of subsequent enzymatic reactions, including hydroxylations, methylations, and cyclizations, the characteristic tricyclic phenalenone structure is formed.
References
Unveiling the Antioxidant Potential of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Hypothetical In Vitro Antioxidant Activity of a Novel Acenaphthylene Derivative
In the relentless pursuit of novel therapeutic agents, compounds with potent antioxidant properties are of significant interest due to their potential to combat oxidative stress-related pathologies. This guide provides a comparative overview of the hypothetical in vitro antioxidant activity of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol against established antioxidant standards. Due to the absence of published experimental data for this specific compound, this document serves as an illustrative framework, presenting hypothetical data to guide potential future research.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. This section compares the hypothetical antioxidant performance of this compound with that of well-known antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT), a synthetic antioxidant. The comparison is based on three widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Table 1: Hypothetical IC50 Values for DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | 45.8 (Illustrative) |
| Ascorbic Acid | 15.2 |
| Trolox | 22.5 |
| BHT | 38.7 |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Hypothetical Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS Assay
| Compound | TEAC (mM Trolox equivalents/mg compound) |
| This compound | 1.8 (Illustrative) |
| Ascorbic Acid | 2.5 |
| Quercetin | 4.2 |
TEAC measures the antioxidant capacity of a compound relative to Trolox.
Table 3: Hypothetical Ferric Reducing Antioxidant Power (FRAP) Values
| Compound | FRAP Value (µM Fe(II)/mg compound) |
| This compound | 650 (Illustrative) |
| Ascorbic Acid | 1100 |
| Gallic Acid | 1800 |
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow which is measured spectrophotometrically.[1][2]
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: The test compound and standards (Ascorbic Acid, Trolox, BHT) are prepared in a series of concentrations in methanol.
-
Reaction: 1 mL of each sample/standard solution is mixed with 2 mL of the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined from a plot of inhibition percentage against concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore.[3][4]
-
Preparation of ABTS•⁺ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and left to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Working Solution: The ABTS•⁺ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: 10 µL of the test compound or standard is mixed with 1 mL of the ABTS•⁺ working solution.
-
Measurement: The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color.[6][7][8]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: The test compound and standards are dissolved in an appropriate solvent.
-
Reaction: 50 µL of the sample/standard is mixed with 1.5 mL of the FRAP reagent.
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of FeSO₄.
Visualizing the Workflow and Potential Mechanisms
To further elucidate the experimental processes and potential antioxidant mechanisms, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant activity assays.
Caption: Simplified mechanism of free radical scavenging by a hydrogen-donating antioxidant.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 6. assaygenie.com [assaygenie.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unveiling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol derivatives, focusing on their cytotoxic effects against various cancer cell lines. The information herein is supported by experimental data to facilitate further research and development in oncology.
The acenaphthene (B1664957) scaffold has emerged as a promising framework in the design of novel therapeutic agents, with derivatives demonstrating a range of biological activities, including antitumor properties. This guide specifically delves into this compound derivatives, summarizing their cytotoxic efficacy and elucidating the structural features that govern their activity.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of various this compound derivatives has been quantitatively assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. A lower IC50 value is indicative of higher cytotoxic activity.
| Compound | Structure | HeLa (Cervical Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | WM9 (Melanoma) IC50 (µM) |
| trans-(1S, 2S)-3-phenyl-acenaphthene-1, 2-diol | trans-isomer with a phenyl group at the 3-position | 6.51 ± 0.44[1] | 18.54 ± 0.68[1] | 7.98 ± 1.44[1] |
| cis-3-(4'-methoxyphenyl)-acenaphthene-1, 2-diol | cis-isomer with a 4-methoxyphenyl (B3050149) group at the 3-position | > 20 | > 20 | > 20 |
| Compound 9 (a related acenaphthene derivative) | Structure not fully specified in the context of this compound, but evaluated in the same study | 2.65 ± 0.38[1] | Not Reported | Not Reported |
From the presented data, preliminary structure-activity relationships can be inferred. The trans configuration of the diol in trans-(1S, 2S)-3-phenyl-acenaphthene-1, 2-diol appears to be crucial for its cytotoxic activity against HeLa, MDA-MB-231, and WM9 cell lines. In contrast, the cis-isomer with a methoxy-substituted phenyl ring, cis-3-(4'-methoxyphenyl)-acenaphthene-1, 2-diol, exhibits significantly diminished activity. This suggests that the stereochemistry of the diol and the nature and position of substituents on the phenyl ring play a critical role in the cytotoxic potency of these compounds.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives was primarily conducted using the MTT assay. This standard colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
MTT Assay Protocol
Objective: To determine the in vitro cytotoxicity of this compound derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231, WM9)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
96-well microplates
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Cisplatin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) and a positive control are also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.
-
MTT Addition: Following the incubation period, the medium containing the test compounds is removed, and 100 µL of fresh medium and 10 µL of MTT stock solution are added to each well. The plates are then incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: After the 4-hour incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Proposed Signaling Pathway for Cytotoxicity
While the precise molecular targets of this compound derivatives are still under investigation, studies on related acenaphthene compounds suggest that their cytotoxic effects are mediated through the induction of apoptosis. A proposed signaling cascade involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
References
head-to-head comparison of synthetic vs. natural 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
A Comparative Analysis of Synthetic vs. Natural 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Disclaimer: this compound is a specific, complex organic molecule. Extensive research indicates that this compound is exclusively the product of laboratory synthesis. There are no known natural sources for this compound. Therefore, this guide presents a hypothetical comparison based on typical differences observed between synthetic and naturally-derived compounds of similar structural complexity. This framework is provided to illustrate the rigorous comparative analysis required in drug development and chemical research.
Introduction
This compound is a diol derivative of acenaphthylene, characterized by a phenyl substituent. As a chiral molecule, it can exist in different stereoisomeric forms, which may exhibit distinct biological activities. While this specific compound is synthetic, the principles of comparing synthetic versus natural products are crucial in pharmaceutical sciences. Natural products are often isolated from botanical or microbial sources, while synthetic versions are constructed from simpler chemical precursors. This comparison guide outlines the key analytical and functional assays that would be employed to characterize and differentiate a hypothetical natural isolate from its synthetic counterpart.
Physicochemical and Bioanalytical Comparison
A direct comparison would focus on purity, isomeric composition, and biological activity. Synthetic routes often yield different impurity profiles and stereoisomer ratios compared to biosynthetic pathways in nature.
Table 1: Hypothetical Physicochemical and Purity Comparison
| Parameter | Synthetic Product | Hypothetical Natural Isolate | Method of Analysis |
| Purity | >99.5% | 98.0% | HPLC-UV |
| Major Impurities | Unreacted starting materials, catalyst residue | Structurally related alkaloids, pigments | LC-MS/MS, GC-MS |
| Enantiomeric Excess | 99% (for (1R,2S)-enantiomer) | 95% (for (1R,2S)-enantiomer) | Chiral HPLC |
| ¹⁴C Isotope Content | 0 pMC (percent Modern Carbon) | ~100 pMC | Accelerator Mass Spectrometry (AMS) |
| Melting Point | 155-157 °C | 153-156 °C | Differential Scanning Calorimetry (DSC) |
Table 2: Hypothetical In Vitro Biological Activity Comparison (Assay: Kinase Inhibition)
| Parameter | Synthetic Product | Hypothetical Natural Isolate | Method of Analysis |
| Target Kinase | Kinase X | Kinase X | LanthaScreen™ Eu Kinase Binding Assay |
| IC₅₀ | 15 nM | 25 nM | Dose-response curve analysis |
| Mechanism | ATP-competitive | ATP-competitive | Enzyme kinetics study |
The hypothetical data suggest that the synthetic product could be produced with higher purity and enantiomeric excess. The difference in IC₅₀ values, despite targeting the same kinase, could be attributed to the presence of minor, slightly antagonistic impurities in the natural isolate.
Experimental Protocols
Protocol: Purity Determination via High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol: Enantiomeric Excess Determination via Chiral HPLC
-
Instrumentation: Shimadzu Nexera-i LC-2040C 3D with a chiral column.
-
Column: Daicel CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 90% n-Hexane and 10% Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Data Analysis: Enantiomeric excess (ee%) is calculated using the formula: ee% = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Objective: To determine the IC₅₀ of the compound against a target kinase (Kinase X).
-
Reagents: Kinase X, Eu-anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive tracer, test compound serial dilutions.
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the test compound (synthetic and natural) in a 384-well plate.
-
Add the kinase and Eu-labeled antibody solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the tracer solution to all wells.
-
Incubate for another 60 minutes.
-
Read the plate on a fluorescence plate reader (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
-
-
Data Analysis: The TR-FRET emission ratio is plotted against the compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
Visualizations: Workflows and Pathways
The following diagrams illustrate the hypothetical synthesis and analysis workflow, as well as a potential biological pathway modulated by the compound.
elucidating the binding targets of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
A comparative guide to the potential binding targets of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol for researchers and drug development professionals.
Introduction:
This compound, a phenolic compound isolated from banana rhizomes, belongs to the versatile class of acenaphthene (B1664957) derivatives.[1][2] While direct binding targets of this specific molecule are not yet extensively documented in publicly available literature, the broader family of acenaphthene derivatives has demonstrated significant therapeutic potential, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of the known biological activities of structurally related acenaphthene derivatives to infer the potential therapeutic applications of this compound. Furthermore, it outlines established experimental protocols for the crucial step of target deconvolution for novel small molecules.
Comparative Biological Activities of Acenaphthene Derivatives
To contextualize the potential of this compound, the following table summarizes the observed biological activities of other notable acenaphthene derivatives. This data serves as a foundation for hypothesizing its potential efficacy and for designing future screening assays.
| Compound Class | Example Derivative | Biological Activity | Cell Lines/Organisms Tested | Reported Efficacy (IC50/MIC) |
| Acenaphthene Derivatives | Compound 3c (a novel synthesized derivative) | Antitumor | H460 (non-small cell lung cancer), SW480 (colon adenocarcinoma), MDA-MB-468 & SKRB-3 (breast cancer), A375 (melanoma), BxPC-3 (pancreatic cancer) | Potent activity against SKRB-3, comparable to Adriamycin.[4][5][6] |
| Acenaphthenequinone Derivatives | Not specified | Antimicrobial | Gram-positive bacteria, Candida albicans | Moderate activity reported as Minimum Inhibitory Concentration (MIC).[3] |
| General Acenaphthene Derivatives | Not specified | Anti-inflammatory | Not specified | Activity noted, but requires further structure-activity relationship (SAR) studies.[3] |
Elucidating Binding Targets: Key Experimental Protocols
The identification of direct protein targets is a critical step in the development of any new therapeutic agent. For a novel compound like this compound, several robust methodologies can be employed. These can be broadly categorized into affinity-based and label-free methods.[7]
1. Affinity-Based Pull-Down Assays:
This traditional and powerful technique involves immobilizing the small molecule (the "bait") to a solid support to capture its interacting proteins (the "prey") from a cell lysate.[7]
-
Protocol:
-
Immobilization: The small molecule, this compound, is chemically modified with a linker and attached to a solid matrix, such as agarose (B213101) beads.[7]
-
Incubation: The immobilized compound is incubated with a complex protein mixture, typically a cell or tissue lysate.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps.
-
Elution: The specifically bound proteins are eluted from the solid support.
-
Identification: The eluted proteins are identified using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[7]
-
Workflow for Affinity-Based Pull-Down Assay
References
- 1. This compound | CAS:193892-33-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | Phenols | 193892-33-0 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol for cancer cells over normal cells
A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells
Introduction
A critical objective in the development of novel anticancer therapeutics is achieving high selectivity, meaning the compound should effectively eliminate cancer cells while exhibiting minimal toxicity towards healthy, normal cells. This selectivity is paramount to reducing treatment-related side effects and improving patient outcomes. The ideal anticancer agent would exploit the unique biochemical and physiological differences between cancerous and normal tissues. This guide provides a framework for assessing the selectivity of investigational compounds, using a comparative analysis of cytotoxicity data.
While specific experimental data on the selectivity of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol for cancer cells over normal cells is not available in the current body of scientific literature, this guide will use data from studies on other compounds to illustrate the required methodologies and data presentation formats. The principles and experimental protocols described herein are broadly applicable for evaluating the selective cytotoxicity of any potential anticancer agent.
Comparative Cytotoxicity Data
A primary method for quantifying the selectivity of a compound is by comparing its half-maximal inhibitory concentration (IC₅₀) across various cancer and normal cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates higher potency.
The Selectivity Index (SI) is a calculated ratio that provides a quantitative measure of a compound's preferential activity against cancer cells. It is typically calculated as follows:
SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells
A higher SI value (often cited as >3) is indicative of promising selective toxicity towards cancer cells[1].
Table 1: Example Cytotoxicity and Selectivity Index of Phenolic and Terpene Fractions
The following table presents example data from a study assessing the cytotoxicity of phenolic and terpene fractions extracted from Prunus arabica against two human cancer cell lines (AMJ13 and SK-GT-4) and a normal human fibroblast (NHF) cell line[1].
| Compound/Fraction | Cell Line | Cell Type | IC₅₀ (µg/mL) | Selectivity Index (SI) |
| Phenolic Fraction | AMJ13 | Breast Carcinoma | 29.34 ± 2.37 | 0.62 |
| SK-GT-4 | Gastric Adenocarcinoma | 21.97 ± 3.56 | 0.82 | |
| NHF | Normal Fibroblast | 18.07 ± 1.83 | - | |
| Terpene Fraction | AMJ13 | Breast Carcinoma | 8.455 ± 3.02 | 3.76 |
| SK-GT-4 | Gastric Adenocarcinoma | 15.14 ± 3.266 | 2.10 | |
| NHF | Normal Fibroblast | 31.81 ± 12.07 | - | |
| Docetaxel (Control) | AMJ13 | Breast Carcinoma | 14.51 ± 0.77 | 1.72 |
| SK-GT-4 | Gastric Adenocarcinoma | 0.7125 ± 0.084 | 34.95 | |
| NHF | Normal Fibroblast | 24.9 ± 7.17 | - |
Data sourced from a study on Prunus arabica extracts and presented for illustrative purposes[1].
Experimental Protocols
The following is a generalized protocol for determining the IC₅₀ values of a compound using the MTT assay, a common colorimetric method for assessing cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer and normal cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Create a series of dilutions of the compound in culture media to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubate the plates for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from the wells.
-
Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis from the dose-response curve.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and biological mechanisms.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Caption: Hypothetical intrinsic apoptosis pathway induced by a test compound.
References
Safety Operating Guide
Proper Disposal of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: A Safety and Operations Guide
Immediate Safety and Handling
Prior to initiating any disposal procedures, the use of appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol and its associated waste must be performed in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.
Hazard Summary and Disposal Considerations
The potential hazards of this compound are inferred from data on Acenaphthene and the general toxicological profile of PAHs. These are summarized below to inform safe handling and disposal decisions.
| Hazard Category | Potential Hazard | Disposal Consideration |
| Physical Hazards | Likely a combustible solid. Finely dispersed particles may create an explosive mixture in the air.[1] | Keep away from open flames, sparks, and other ignition sources.[2] Store in a cool, dry, and well-ventilated location.[2] |
| Health Hazards | May cause irritation to the skin, eyes, and respiratory system.[3][4] Some PAHs are associated with long-term health effects, including carcinogenicity, and should be handled with caution.[1][2] | Avoid the generation of dust and direct contact with skin and eyes.[3] Strict adherence to PPE protocols is essential. |
| Environmental Hazards | Assumed to be very toxic to aquatic life with long-lasting effects, a characteristic of many PAHs.[1][4] | Must be disposed of as hazardous waste. Do not discharge to drains or waterways.[1][3][5] |
Step-by-Step Disposal Protocol
The required disposal method for this compound is to manage it as hazardous chemical waste, ensuring its final disposition by a licensed and certified waste disposal contractor.
-
Waste Identification and Segregation:
-
Designate a specific, sealable, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Do not commingle this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
-
Containerization:
-
For solid waste, transfer the material directly into the labeled hazardous waste container.
-
For solutions containing the compound, use a compatible, leak-proof liquid waste container.
-
Ensure the container lid is securely fastened at all times when not in use.[6]
-
-
Spill and Contamination Cleanup:
-
In the event of a spill, immediately evacuate non-essential personnel from the affected area.[2]
-
Eliminate all potential ignition sources.[2]
-
For dry spills, carefully sweep or scoop the material, avoiding dust generation. If appropriate and safe, lightly moistening the material with water can help to suppress dust.[1]
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the spill.
-
All contaminated materials, including absorbents, paper towels, and disposable PPE, must be placed into the designated hazardous waste container.
-
Thoroughly decontaminate the spill area with soap and water, and collect all cleaning materials as hazardous waste.
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Complete all required waste manifest forms or tags as per your institution's and regulatory procedures.
-
It is imperative to manage and dispose of this chemical as a regulated hazardous waste. For specific regulatory guidance, consult with your state's Department of Environmental Protection (DEP) or the regional office of the U.S. Environmental Protection Agency (EPA).[2]
-
Disposal Decision and Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Comprehensive Safety Protocol for 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Essential guidance for the safe handling, operation, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard safety procedures.
This document outlines the critical safety and logistical information for managing this compound in a laboratory setting. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals, fostering a culture of safety and building trust in laboratory operations.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety information, this compound is classified as:
-
Harmful if swallowed.
-
A cause of skin irritation.
-
A cause of serious eye irritation.
-
Potentially causing respiratory irritation.
The compound is a powder, which necessitates measures to control dust exposure.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. Gloves should be inspected before use and changed immediately if contaminated.[1][2] |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing or dust generation.[1][3][4] | To protect the eyes from dust particles and potential splashes, which can cause serious irritation.[1] |
| Body Protection | A fully fastened laboratory coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood or when generating dust. | To prevent inhalation of the powder, which can cause respiratory irritation.[1][4][5] |
Operational and Disposal Plans
Adherence to the following step-by-step protocols for handling and disposal is essential for laboratory safety.
Experimental Protocol: Safe Handling Procedure
-
Preparation and Engineering Controls:
-
Before handling, ensure that a safety data sheet (SDS), if available, has been reviewed.
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Put on all required personal protective equipment as specified in the table above before entering the designated handling area.
-
-
Weighing and Transfer:
-
When weighing the powdered compound, do so within a fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid actions that could create dust clouds.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, thoroughly decontaminate the work area with an appropriate solvent and cleaning materials.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Chemical Waste Management
-
Waste Collection:
-
All solid waste contaminated with this compound, including used gloves, weighing paper, and contaminated wipes, must be collected in a clearly labeled, sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
All waste containers must be accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
-
Storage:
-
Store waste containers in a designated, secondary containment area away from incompatible materials pending disposal.
-
-
Disposal:
-
All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. quora.com [quora.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
